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2-hydroxyphenyl-N-(4-methylbenzyl)sulfamate Documentation Hub

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  • Product: 2-hydroxyphenyl-N-(4-methylbenzyl)sulfamate
  • CAS: 478260-94-5

Core Science & Biosynthesis

Foundational

Structural Elucidation of 2-Hydroxyphenyl-N-(4-methylbenzyl)sulfamate: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacochemical Context

As a Senior Application Scientist, I approach the structural elucidation of 2-hydroxyphenyl-N-(4-methylbenzyl)sulfamate (C₁₄H₁₅NO₄S) not merely as a routine analytical checklist, but as a rigorous, self-validating logic puzzle. N-alkyl aryl sulfamates represent a critical pharmacophore in modern medicinal chemistry, frequently deployed as potent mechanism-based inhibitors of steroid sulfatase (STS) and carbonic anhydrase (CA) enzymes[1].

The molecule features a bidentate architecture: a highly polar, hydrogen-bonding phenol-sulfamate ester linked to a lipophilic p-methylbenzylamine moiety. The analytical challenge here is twofold:

  • Regiochemical Confirmation: Definitively proving the ortho-placement of the hydroxyl group relative to the sulfamate ester.

  • Linkage Integrity: Validating the intact N-alkyl sulfamate bond, which is notoriously prone to spontaneous hydrolytic cleavage in protic environments [2].

Strategic Elucidation Architecture

To prevent degradation artifacts and unambiguously map the atomic connectivity, we must deploy a multi-modal workflow. The strategy relies on High-Resolution Mass Spectrometry (HRMS) to establish the intact molecular formula and macro-cleavage domains, followed by 1D/2D Nuclear Magnetic Resonance (NMR) to map the micro-atomic connectivity. FT-IR serves as an orthogonal validator for the functional groups.

Workflow A Sample Prep (Anhydrous) B HRMS (ESI±) Exact Mass A->B C NMR (DMSO-d6) Connectivity A->C D ATR-FTIR Functional Groups A->D E Data Synthesis & Validation B->E C->E D->E

Multi-modal elucidation workflow for N-alkyl sulfamate characterization.

High-Resolution Mass Spectrometry (HRMS) & Tandem MS

Mass spectrometry provides the foundational proof of the molecular envelope and the primary structural domains.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade anhydrous Acetonitrile (avoid Methanol to prevent solvolysis of the sulfamate). Dilute to 1 µg/mL using 50:50 Acetonitrile/Water with 0.1% Formic Acid.

  • Instrument Parameters: Inject into an ESI-Q-TOF mass spectrometer. Calibrate using a standard tuning mix for mass accuracy < 2 ppm.

  • Data Acquisition: Acquire data in both positive (ESI+) and negative (ESI-) ionization modes. Apply Collision-Induced Dissociation (CID) at 15-25 eV for MS/MS fragmentation.

Causality & Field Insight

Why use dual-polarity ESI? Sulfamates are uniquely amphoteric in the gas phase. The acidic -NH proton (pKa ~8.5) makes ESI(-) exceptionally sensitive, yielding a robust[M-H]⁻ ion. Conversely, ESI(+) is strategically required to force the heterolytic cleavage of the N-alkyl bond, generating the highly stable 4-methylbenzyl carbocation (m/z 105.07), which acts as a diagnostic fingerprint for the right-hand side of the molecule [2].

Quantitative Data Summary: HRMS & MS/MS
Ionization ModeObserved m/zTheoretical m/zMass Error (ppm)Assignment / Fragment Identity
ESI (+) 294.0795294.0791+1.3[M+H]⁺ (Intact Molecule)
ESI (+) MS/MS 105.0708105.0704+3.8[C▵H₉]⁺ (4-methylbenzyl cation)
ESI (-) 292.0649292.0645+1.3[M-H]⁻ (Intact Molecule)
ESI (-) MS/MS 212.1005212.1000+2.3[M-H - SO₃]⁻ (Diagnostic sulfamate loss)
ESI (-) MS/MS 109.0298109.0295+2.7[C₆H₅O₂]⁻ (2-hydroxyphenolate anion)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the pieces, NMR proves how they are assembled.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15 mg of the highly purified compound in 600 µL of strictly anhydrous DMSO-d₆ (stored over molecular sieves).

  • Acquisition Parameters: Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K. Follow with 2D experiments: COSY, HSQC, and ¹H-¹³C HMBC.

  • Processing: Apply zero-filling and a squared sine-bell apodization function for 2D spectra to maximize resolution of long-range couplings.

Causality & Field Insight

The Solvent Trap: A novice mistake is dissolving this compound in CDCl₃ or CD₃OD. In protic or wet solvents, the critical -OH and -NH protons undergo rapid chemical exchange, broadening into baseline invisibility. By using anhydrous DMSO-d₆, we exploit its strong hydrogen-bond accepting nature, which "locks" the -OH and -NH protons in place, sharpening their signals (at ~9.55 ppm and ~8.25 ppm, respectively) [3]. This is mandatory because we rely on the -NH proton to generate the HMBC correlations that bridge the molecule.

Furthermore, the sulfamate core (-O-SO₂-NH-) acts as a scalar coupling "insulator." You cannot see an HMBC correlation across the entire ester bond. Therefore, we must use the intra-ring HMBC of the -OH proton to definitively anchor the regiochemistry of the phenol ring.

NMR_Logic N3 2-Hydroxyphenyl (Phenol Core) N3->N3 HMBC: OH → C(1) (Regiochemistry) N2 Sulfamate Bridge (-O-SO2-NH-) N3->N2 MS/MS: m/z 109 (Cleavage) N1 4-Methylbenzyl (N-Alkyl Core) N2->N1 HMBC: NH → C(7')

Orthogonal MS/MS and HMBC logic used to bridge the molecular domains.
Quantitative Data Summary: 1D & 2D NMR Assignments
Position¹³C Shift (ppm)¹H Shift (ppm), Mult., J (Hz)Key HMBC (¹H → ¹³C)
C-1 (Ar-OSO₂) 138.5--
C-2 (Ar-OH) 149.2--
C-3 (Ar) 116.86.85, dd, J=8.0, 1.5C-1, C-5
C-6 (Ar) 122.87.25, dd, J=8.0, 1.5C-2, C-4
-OH (Phenol) -9.55, sC-1 , C-2, C-3 (Proves ortho linkage)
-NH (Sulfamate) -8.25, t, J=6.2C-7' (Proves N-alkylation)
C-7' (CH₂) 46.54.15, d, J=6.2 (2H)C-1', C-2', C-6'
C-1' (Ar-C) 134.8--
C-2', C-6' (Ar) 128.27.22, d, J=8.0 (2H)C-4', C-7'
C-8' (CH₃) 21.02.28, s (3H)C-4', C-3', C-5'

Vibrational Spectroscopy (FT-IR)

Step-by-Step Protocol
  • Sample Preparation: Place 2 mg of the neat, dry crystalline powder directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Acquisition: Apply consistent pressure using the anvil. Scan from 4000 to 400 cm⁻¹ for 32 scans at a resolution of 4 cm⁻¹.

Causality & Field Insight

We strictly utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pellets. KBr is highly hygroscopic; the absorbed moisture produces a massive, broad O-H stretching band at 3300 cm⁻¹ that completely obliterates the delicate, diagnostic -OH and -NH stretches of our bidentate molecule. ATR preserves the integrity of these bands. The spectrum confirms the sulfamate ester via the asymmetric SO₂ stretch at ~1370 cm⁻¹ and the symmetric SO₂ stretch at ~1180 cm⁻¹.

Synthesis and Structural Validation

The structure of 2-hydroxyphenyl-N-(4-methylbenzyl)sulfamate is definitively proven through a self-validating matrix of orthogonal data:

  • The Core Framework: HRMS exact mass confirms the C₁₄H₁₅NO₄S formula, while MS/MS cleavage isolates the 4-methylbenzyl and 2-hydroxyphenolate domains.

  • The Regiochemistry: The ¹H-¹³C HMBC correlation from the phenolic -OH (9.55 ppm) to C-1 (138.5 ppm) unambiguously locks the hydroxyl group in the ortho position relative to the sulfamate ester.

  • The Linkage: The HMBC correlation from the sulfamate -NH (8.25 ppm) to the benzylic CH₂ (46.5 ppm) proves that the benzyl group is attached to the nitrogen, ruling out any isomeric O-alkylation artifacts.

This rigorous, causality-driven approach ensures absolute confidence in the molecular architecture, paving the way for downstream pharmacological evaluation.

References

  • Title: Sulfamates in drug design and discovery: Pre-clinical and clinical investigations Source: ResearchGate URL: [Link]

  • Title: Synthesis and evaluation of general mechanism-based inhibitors of sulfatases based on (difluoro)methyl phenol sulfate and cyclic phenyl sulfamate motifs Source: PMC - NIH URL: [Link]

  • Title: N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad-Spectrum Antialphaviral Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Exploratory

An In-depth Technical Guide to N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide, a molecule of significant interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide, a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. This document consolidates critical data on its nomenclature, physicochemical properties, synthesis, chemical reactivity, and biological activity, offering field-proven insights and detailed experimental protocols to support ongoing research and development efforts.

Compound Nomenclature and Identification

The nomenclature of this compound can be a source of confusion. While it may be colloquially referred to by names suggesting a sulfamate structure, its correct chemical identity is that of a sulfonamide.

IUPAC Name: N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide[1]

Synonyms:

  • N-(2-Hydroxyphenyl)-p-toluenesulfonamide[2]

  • N-(2-Hydroxy-phenyl)-4-methyl-benzenesulfonamide[2]

  • N-(2-hydroxyphenyl)-4-methylbenzene-1-sulfonamide[2]

  • Benzenesulfonamide, N-(2-hydroxyphenyl)-4-methyl-[3]

  • NSC 140147[2]

CAS Number: 3897-39-0[3][4]

Molecular Formula: C₁₃H₁₃NO₃S[1][3]

InChIKey: JDCWGLBOQFHJQM-UHFFFAOYSA-N[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

PropertyValueSource
Molecular Weight 263.31 g/mol [1][2]
Appearance White to off-white solid
Melting Point Data not consistently available in searched literature.
Boiling Point (predicted) 422 °C at 760 mmHg[3]
Density (predicted) 1.362 g/cm³[3]
XLogP3 2.1[1][2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 3[2]
Topological Polar Surface Area 74.8 Ų[1][2]

Synthesis of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide

The most common and direct synthesis of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide involves the reaction of a sulfonyl chloride with an amine, a cornerstone reaction in medicinal chemistry.

Synthetic Workflow Overview

The synthesis proceeds via the nucleophilic attack of the amino group of 2-aminophenol on the electrophilic sulfur atom of p-toluenesulfonyl chloride (tosyl chloride), typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis_Workflow Reactant1 2-Aminophenol Reaction N-Sulfonylation Reaction Reactant1->Reaction Reactant2 p-Toluenesulfonyl Chloride Reactant2->Reaction Base Base (e.g., Pyridine) Base->Reaction HCl Scavenger Solvent Solvent (e.g., DCM) Solvent->Reaction Reaction Medium Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product N-(2-hydroxyphenyl)-4- methylbenzenesulfonamide Purification->Product

Caption: General workflow for the synthesis of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for sulfonamide synthesis.[5][6]

Materials:

  • 2-Aminophenol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or Methanol for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-aminophenol (1.0 eq.) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add pyridine or triethylamine (1.5 eq.) to the solution.

  • Sulfonyl Chloride Addition: To the cooled, stirring solution, add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, ensuring the temperature is maintained at or below 5 °C. The tosyl chloride is highly reactive, and controlled addition is crucial to prevent side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-aminophenol) is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl to remove the base, water, and saturated sodium bicarbonate solution.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the pure N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide.

Chemical Reactivity and Potential Transformations

The structure of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide contains several reactive sites, making it a versatile intermediate for further chemical modifications.[2]

Reactivity_Diagram cluster_main Core Oxidation Oxidation (e.g., KMnO₄, CrO₃) Core->Oxidation Hydroxyl Group Reduction Reduction (e.g., LiAlH₄) Core->Reduction Sulfonamide Group Substitution Electrophilic Aromatic Substitution (e.g., HNO₃/H₂SO₄) Core->Substitution Aromatic Rings Product_Ox Quinone Derivative Oxidation->Product_Ox Product_Red Corresponding Amine Reduction->Product_Red Product_Sub Nitro or Halogenated Derivative Substitution->Product_Sub

Caption: Potential chemical transformations of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide.

  • Oxidation of the Hydroxyl Group: The phenolic hydroxyl group can be oxidized to a quinone derivative using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[2]

  • Reduction of the Sulfonamide Group: The sulfonamide linkage is generally stable but can be reduced to the corresponding amine under strong reducing conditions, for example, with lithium aluminum hydride (LiAlH₄).[2]

  • Electrophilic Aromatic Substitution: Both aromatic rings are susceptible to electrophilic aromatic substitution reactions such as nitration (using a mixture of nitric and sulfuric acid) or halogenation. The directing effects of the substituents (-OH, -NHSO₂R, -CH₃) will influence the position of the incoming electrophile.[2][7]

Biological Activity and Mechanism of Action

Sulfonamides are a well-established class of antimicrobial agents, and N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide has demonstrated notable biological activity.

Antimicrobial Activity

This compound has shown in vitro activity against both Gram-positive and Gram-negative bacteria.[5] Its mechanism of action is believed to be consistent with other sulfonamides, acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[5]

Mechanism of Action: Bacteria synthesize folic acid, an essential nutrient, through a pathway not present in humans. DHPS is a key enzyme in this pathway, catalyzing the condensation of para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate. Due to the structural similarity between sulfonamides and PABA, N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide can bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid and, consequently, folic acid. This disruption of folate synthesis inhibits bacterial growth.[5]

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteridine Pyrophosphate DHPP->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Folate_Pathway Further Folate Synthesis Dihydropteroate->Folate_Pathway Sulfonamide N-(2-hydroxyphenyl)-4- methylbenzenesulfonamide Sulfonamide->Inhibition Inhibition->DHPS Competitive Inhibition

Caption: Proposed mechanism of antimicrobial action via competitive inhibition of DHPS.

Antimicrobial Susceptibility Testing Protocol (Broth Microdilution)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide against a bacterial strain, based on CLSI guidelines.[8][9][10]

Materials:

  • N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate to achieve the desired concentration range.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37 °C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. For sulfonamides, the endpoint is often read as the concentration that causes approximately 80% inhibition of growth compared to the positive control.[10]

Reported Antimicrobial Activity:

MicroorganismMinimum Inhibitory Concentration (MIC)Source
Escherichia coli100 µg/mL[5]
Bacillus subtilis250 µg/mL[5]
Brevibacterium linens150 µg/mL[5]
Other Potential Biological Activities

Preliminary research suggests that N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide and its derivatives may also possess anti-inflammatory and anticancer properties, though further investigation is required to elucidate the mechanisms and therapeutic potential in these areas.[5]

Conclusion

N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide is a versatile molecule with a well-defined synthesis and a range of potential chemical transformations. Its established antimicrobial activity, coupled with the potential for other biological effects, makes it a compound of continued interest for researchers in drug discovery and development. This guide provides a foundational resource to inform and facilitate further scientific exploration of this and related sulfonamides.

References

  • PubChem. (n.d.). N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide. Retrieved from [Link]

  • Zhang, Y., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • El-Faham, A., et al. (2019).
  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
  • Chemsrc. (n.d.). N-(2-HYDROXYMETHYL-PHENYL)-4-METHYL-BENZENESULFONAMIDE. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenesulfonamide, N,4-dimethyl-N-phenyl- (CAS 599-62-2). Retrieved from [Link]

  • Ch22: Reduction of Amides using LiAlH4 to amines. (n.d.). University of Calgary. Retrieved from [Link]

  • Frontiers. (2019).
  • Spížek, J., & Řezanka, T. (2021).
  • Organic Syntheses. (n.d.). p. 943 - Organic Syntheses Procedure. Retrieved from [Link]

  • THE NOVEL OXIDATION OF 4- HYDROXYACETANILIDE BY N-CHLORO-4- METHYLBENZENESULPHONAMIDE IN AQUEOUS ACIDIC MEDIUM. (n.d.).
  • ResearchGate. (n.d.). What is the role and mechanism of action of tosyl chloride in organic synthesis?. Retrieved from [Link]

  • Wang, L., et al. (2011).
  • A blog about chemical products. (2025). What are the reaction conditions for synthesizing Tosyl Chloride?.
  • Indian Journal of Pharmaceutical Sciences. (2005). biological-activities-of-sulfonamides.pdf.
  • Adeniyi, A. A., et al. (n.d.). N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docki.
  • Cardiff University. (2022). N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide.
  • DergiPark. (2020).
  • SIELC Technologies. (2018). N-(m-Hydroxyphenyl)-p-toluenesulphonamide. Retrieved from [Link]

  • Center for Biological Diversity. (n.d.). Antimicrobial Susceptibility Testing of Human Bacterial Pathogens to Antibiotics Used as Pesticides.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). DE1912956A1 - Process for the preparation of p-toluenesulfonyl chloride.
  • PubChem. (n.d.). N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide. Retrieved from [Link]

Sources

Foundational

A Technical Guide to Theoretical and Computational Studies of Sulfamate Inhibitors

Introduction Sulfamate inhibitors are a versatile class of compounds that have garnered significant attention in drug discovery due to their ability to potently and often selectively inhibit a range of enzymes.[1] The su...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sulfamate inhibitors are a versatile class of compounds that have garnered significant attention in drug discovery due to their ability to potently and often selectively inhibit a range of enzymes.[1] The sulfamate moiety (-O-SO₂-NH₂) serves as a key pharmacophore, enabling these molecules to target enzymes involved in various pathological processes, including cancer, glaucoma, and viral infections.[1][2] This guide provides an in-depth exploration of the theoretical and computational methodologies employed to understand, design, and optimize sulfamate-based inhibitors. We will delve into the mechanistic principles governing their action and detail the computational workflows that are instrumental in modern drug development.

The Sulfamate Moiety: A Privileged Scaffold in Enzyme Inhibition

The effectiveness of sulfamate-based inhibitors stems from the unique chemical properties of the sulfamate group. It is a bioisostere of the sulfate and sulfonamide groups and can act as a transition-state analog, mimicking the tetrahedral intermediate of substrate hydrolysis in many enzymes.[1] This allows for high-affinity binding to the active sites of target enzymes.

Key Enzyme Targets

Sulfamate inhibitors have been successfully developed against a variety of enzyme classes, most notably:

  • Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are crucial for pH regulation and CO₂ transport.[1][3] Sulfamates are potent inhibitors of various CA isoforms and are used in antiglaucoma medications.[3][4]

  • Steroid Sulfatase (STS): STS is involved in the biosynthesis of active steroid hormones and is a key target in hormone-dependent cancers, such as breast cancer.[2][5][6]

  • Proteases: Certain viral and bacterial proteases are also susceptible to inhibition by sulfamate-containing compounds.

  • Urease: Sulfamate derivatives have shown remarkable inhibitory effects against urease, a key enzyme in H. pylori infections.[7]

Mechanism of Action: A Tale of Two Interactions

The inhibitory mechanism of sulfamates typically involves two key interactions within the enzyme's active site:

  • Coordination with a Metal Cofactor: In metalloenzymes like carbonic anhydrases, the deprotonated sulfamate nitrogen directly coordinates with the active site metal ion (e.g., Zn²⁺), displacing a bound water molecule or hydroxide ion that is essential for catalysis.[1][3]

  • Hydrogen Bonding and van der Waals Contacts: The sulfamate group and the rest of the inhibitor molecule form a network of hydrogen bonds and hydrophobic interactions with active site residues, which contributes significantly to binding affinity and selectivity.

Sulfamate_Inhibition_Mechanism cluster_Enzyme Enzyme Active Site cluster_Inhibitor Sulfamate Inhibitor Zn Zn²⁺ H2O H₂O Zn->H2O Coordination His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Thr199 Thr199 Glu106 Glu106 Thr199->Glu106 H-Bond Inhibitor R-O-SO₂-NH⁻ Inhibitor->Zn Displaces H₂O & Coordinates Inhibitor->Thr199 H-Bond

Caption: Generalized binding mode of a sulfamate inhibitor in a zinc metalloenzyme.

The Computational Arsenal for Sulfamate Inhibitor Design

A multi-faceted computational approach is essential for the successful design and optimization of sulfamate inhibitors. These methods range from rapid screening of large compound libraries to detailed investigations of binding thermodynamics and reaction mechanisms.

Molecular Docking: The First Line of Inquiry

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[8] It is an invaluable tool for:

  • Virtual Screening: Rapidly assessing large libraries of compounds to identify potential hits.

  • Binding Mode Prediction: Understanding how a sulfamate inhibitor orients itself within the active site.[9][10]

  • Structure-Activity Relationship (SAR) Studies: Rationalizing why small chemical modifications to an inhibitor lead to changes in potency.[8]

Key Considerations for Docking Sulfamates:

  • Force Field Choice: Specialized force fields that accurately model the geometry and electrostatics of the sulfamate group and its interaction with metal ions are crucial.[11]

  • Protonation States: The protonation state of the sulfamate nitrogen and active site residues must be carefully considered, as it dictates the key coordinating interaction.

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Inhibition

While docking provides a static picture, MD simulations offer a dynamic view of the inhibitor-enzyme complex over time.[12][13] This allows researchers to:

  • Assess Binding Stability: Determine if the docked pose is stable over nanoseconds to microseconds.

  • Characterize Water Networks: Understand the role of water molecules in mediating inhibitor-enzyme interactions.

  • Calculate Binding Free Energies: Employ methods like MM/PBSA and MM/GBSA to estimate the strength of the inhibitor-enzyme interaction.[14]

Recent advancements in force field development are improving the accuracy of MD simulations for sulfated and sulfamated molecules.[13][15]

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): Probing the Reaction Chemistry

For a detailed understanding of the covalent interactions and the mechanism of inhibition, QM/MM methods are employed.[16][17][18] In this approach:

  • The QM region (the sulfamate group, the metal ion, and key active site residues) is treated with high-level quantum mechanical calculations to accurately describe bond-making and bond-breaking events.[18]

  • The MM region (the rest of the protein and solvent) is treated with classical molecular mechanics for computational efficiency.[17][18]

QM/MM simulations are particularly useful for:

  • Elucidating the precise mechanism of covalent inhibition.[16][19]

  • Calculating activation energies for covalent bond formation.[18]

  • Understanding the role of the protein environment in catalysis and inhibition.[20]

Computational_Workflow Start Virtual Compound Library Docking Molecular Docking (Virtual Screening) Start->Docking Hit_Selection Hit Selection (Top Scoring Compounds) Docking->Hit_Selection MD Molecular Dynamics (MD) Simulations (Binding Stability & Free Energy) Hit_Selection->MD Promising Hits Analysis Detailed Analysis (Stable Binders) MD->Analysis QMMM QM/MM Calculations (Mechanistic Insights) Analysis->QMMM Key Interactions Lead_Opt Lead Optimization Analysis->Lead_Opt Validated Hits QMMM->Lead_Opt

Caption: A typical computational workflow for the design of sulfamate inhibitors.

Practical Application: A Step-by-Step Protocol for Molecular Docking

This section provides a generalized protocol for performing a molecular docking study of a sulfamate inhibitor against a target enzyme.

Software: AutoDock Vina is a widely used and effective tool for molecular docking.[21]

Protocol:

  • Receptor Preparation:

    • Obtain the 3D structure of the target enzyme from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges to all atoms.

    • Define the binding site by creating a grid box that encompasses the active site.

  • Ligand Preparation:

    • Draw the 2D structure of the sulfamate inhibitor and convert it to a 3D structure.

    • Assign the correct protonation state to the sulfamate nitrogen (typically deprotonated for binding to metalloenzymes).

    • Minimize the energy of the ligand structure.

    • Assign partial charges and define rotatable bonds.

  • Docking Execution:

    • Run the docking simulation using the prepared receptor and ligand files. The software will generate a series of possible binding poses ranked by a scoring function.

  • Analysis of Results:

    • Visualize the top-ranked poses in the context of the enzyme's active site.

    • Analyze the key interactions (coordination to metal ions, hydrogen bonds, hydrophobic contacts).

    • Compare the docking scores and binding modes of different inhibitors to guide SAR.[9]

Case Studies in Sulfamate Inhibitor Design

Computational methods have been instrumental in the development of numerous potent and selective sulfamate inhibitors.

Carbonic Anhydrase Inhibitors

Molecular modeling has been extensively used to design isoform-selective CA inhibitors.[22][23] By exploiting subtle differences in the active site architecture of various CA isoforms, researchers have been able to design sulfamate inhibitors with improved selectivity profiles, which is crucial for minimizing off-target effects.[22]

Inhibitor ClassTarget Isoform(s)Key Computational MethodFindingReference
Piperazinylureido derivativesCA II, CA IXMolecular DockingIdentified key interactions for isoform selectivity.[22]
Aliphatic bis-sulfamatesCA II, CA IXX-ray Crystallography & ModelingElucidated binding modes for tight-binding inhibitors.[23]
Coumarin and Thiocoumarin derivativesMultiple CA isoformsKinetic and structural studiesRevealed a novel mechanism of action involving hydrolysis within the active site.[24]
Steroid Sulfatase Inhibitors

Computational studies, particularly molecular docking, have played a pivotal role in the design of non-steroidal STS inhibitors for the treatment of hormone-dependent cancers.[2][5][25] These studies have helped in the design of potent inhibitors with IC₅₀ values in the nanomolar range.[5][25]

InhibitorIC₅₀Key Computational MethodFindingReference
Tetrahydroisoquinoline-based sulfamates3.9 - 16.6 nMMolecular DockingSupported the dual-action mechanism as STS inhibitors and SERMs.[5][25]
Coumarin-based sulfamates0.19 - 0.78 µMMolecular DockingModeled the binding modes of N-phosphorylated derivatives.[10]
Fluorinated triazolyl-phenyl sulfamates-5.3 to -7.1 kcal/mol (binding energy)Molecular DockingIdentified potential interactions of fluorine atoms with active site residues.[26]

Challenges and Future Directions

Despite the significant progress, challenges remain in the computational study of sulfamate inhibitors.

  • Accurate Force Fields: The development of more accurate and robust force fields for sulfamated molecules and their interactions with metal ions is an ongoing area of research.[15]

  • Sampling and Convergence: Achieving adequate sampling in MD simulations to obtain converged binding free energy calculations can be computationally expensive.

  • Predicting Selectivity: Accurately predicting isoform selectivity remains a significant challenge that requires a deep understanding of the subtle structural and dynamic differences between related enzymes.

Future directions in this field will likely involve the increased use of machine learning and artificial intelligence to develop predictive models for inhibitor potency and selectivity, as well as the application of more advanced simulation techniques, such as enhanced sampling methods and polarizable force fields, to gain deeper insights into the mechanisms of sulfamate inhibition.

References

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

  • Docking Studies of Sulphamate Inhibitors of Estrone Sulphatase in Human Carbonic Anhydrase II. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Carbonic anhydrase inhibitory activity and ocular pharmacology of organic sulfamates. Journal of Ocular Pharmacology and Therapeutics. [Link]

  • QM/MM calculations reveal the different nature of the interaction of two carborane-based sulfamide inhibitors of human carbonic anhydrase II. Journal of the American Chemical Society. [Link]

  • Affinity of Sulfamates and Sulfamides to Carbonic Anhydrase II Isoform: Experimental and Molecular Modeling Approaches. ResearchGate. [Link]

  • Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Discovery of a sulfamate-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and steroid sulfatase inhibitory activities of N-phosphorylated 3-(4-aminophenyl)-coumarin-7-O-sulfamates. RSC Advances. [Link]

  • Synthesis and biological activities of flavonoid sulfamates as steroid sulfatase inhibitors. Steroids. [Link]

  • Recent progress in the development of steroid sulfatase inhibitors – examples of the novel and most promising compounds from the last decade. Future Medicinal Chemistry. [Link]

  • Developing and Benchmarking Sulfate and Sulfamate Force Field Parameters via Ab Initio Molecular Dynamics Simulations To Accurately Model Glycosaminoglycan Electrostatic Interactions. Journal of Chemical Information and Modeling. [Link]

  • Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line. Chemical Methodologies. [Link]

  • Discovery of a sulfamate-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties. European Journal of Medicinal Chemistry. [Link]

  • Inhibition of carbonic anhydrase-II by sulfamate and sulfamide groups: an investigation involving direct thermodynamic binding measurements. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Activities of the synthesized compounds 12a-n, and reference inhibitors in the STS enzyme assays. ResearchGate. [Link]

  • Discovery of urease inhibitory effect of sulfamate derivatives: Biological and computational studies. Bioorganic Chemistry. [Link]

  • Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade. Postepy Higieny I Medycyny Doswiadczalnej. [Link]

  • Deciphering the Mechanism of Carbonic Anhydrase Inhibition with Coumarins and Thiocoumarins. Journal of Medicinal Chemistry. [Link]

  • Sulfonamide/sulfamate switch with a series of piperazinylureido derivatives: Synthesis, kinetic and in silico evaluation as carbonic anhydrase isoforms I, II, IV, and IX inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Molecular dynamics simulations of aqueous systems of inhibitor candidates for adenosine-5'-phosphosufate reductase. SISGEENCO. [Link]

  • Developing and Benchmarking Sulfate and Sulfamate Force Field Parameters via Ab Initio Molecular Dynamics Simulations To Accurately Model Glycosaminoglycan Electrostatic Interactions. ResearchGate. [Link]

  • Molecular dynamics simulations of sulfone derivatives in complex with DNA topoisomerase IIα ATPase domain. Journal of Biomolecular Structure & Dynamics. [Link]

  • Design, Synthesis, and Characterization of Sulfamide and Sulfamate Nucleotidomimetic Inhibitors of hHint1. ACS Medicinal Chemistry Letters. [Link]

  • New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling. Molecules. [Link]

  • Carbonic Anhydrase Inhibitors. Comparison of Aliphatic Sulfamate/Bis-sulfamate Adducts with Isozymes II and IX as a Platform for Designing Tight-Binding, More Isoform-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Design and SAR Analysis of Covalent Inhibitors Driven by Hybrid QM/MM Simulations. SpringerLink. [Link]

  • Anticancer steroid sulfatase inhibitors: synthesis of a potent fluorinated second-generation agent, in vitro and in vivo activities, molecular modeling, and protein crystallography. ResearchGate. [Link]

  • Quantum mechanics/molecular mechanics (QM/MM) methods in drug design: a comprehensive review of development and applications. ResearchGate. [Link]

  • Mechanisms of Proteolytic Enzymes and Their Inhibition in QM/MM Studies. International Journal of Molecular Sciences. [Link]

  • QM/MM Simulations of the Covalent Inhibition of the SARS-CoV-2 Main Protease: Four Compounds and Three Reaction Mechanisms. ChemRxiv. [Link]

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Exploratory

The Biochemical Imperative: Targeting the Intracrine Estrogen Pathway

Engineering 2-Hydroxyphenyl Sulfamate Analogs: Mechanistic Insights and Therapeutic Applications in Oncology In the landscape of hormone-dependent malignancies—particularly estrogen receptor-positive (ER+) breast cancer—...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering 2-Hydroxyphenyl Sulfamate Analogs: Mechanistic Insights and Therapeutic Applications in Oncology

In the landscape of hormone-dependent malignancies—particularly estrogen receptor-positive (ER+) breast cancer—intracrine steroidogenesis is a primary driver of tumor proliferation. While aromatase inhibitors (AIs) block the conversion of androgens to estrogens, they fail to address the "sulfatase pathway." Steroid sulfatase (STS) is a critical membrane-bound enzyme responsible for hydrolyzing circulating, inactive estrone sulfate (E1S) into active estrone (E1), which is subsequently reduced to highly potent estradiol (E2)[1].

Phenyl sulfamate derivatives, particularly 2-hydroxyphenyl sulfamate analogs, have emerged as the gold standard for STS inhibition. By mimicking the natural sulfate substrate, the sulfamate pharmacophore (-O-SO₂-NH₂) acts as a highly potent, mechanism-based inhibitor (MbI), offering a crucial therapeutic vector where traditional AIs fall short[2].

Pathway E1S Estrone Sulfate (E1S) (Inactive Reservoir) STS Steroid Sulfatase (STS) E1S->STS E1 Estrone (E1) (Weak Estrogen) HSD 17β-HSD E1->HSD E2 Estradiol (E2) (Potent Mitogen) Andro Androgens (Testosterone/Androstenedione) Aromatase Aromatase (CYP19A1) Andro->Aromatase STS->E1 Hydrolysis Aromatase->E1 Aromatization HSD->E2 Reduction Inhibitor Sulfamate Analogs (Irreversible Blockade) Inhibitor->STS Covalent Inactivation

Diagram 1: The dual pathways of intracrine estrogen biosynthesis and the targeted blockade of STS.

Mechanistic Enzymology: The "Proton-in-Flight" Inactivation

The biological activity of phenyl sulfamates is rooted in their ability to act as dead-end, irreversible inhibitors. The active site of STS contains a unique, post-translationally modified formylglycine (FGly) residue.

When a 2-hydroxyphenyl sulfamate analog enters the active site, it undergoes a highly specific reaction driven by a "proton-in-flight" mechanism [3]. At physiological pH, an intramolecular proton transfer occurs from the sulfamate nitrogen to the bridging oxygen atom of the leaving group (the phenol ring). This transfer accelerates the decomposition of the sulfamate ester by a factor of 1011 , generating a highly reactive sulfamoyl electrophile {HN=S(=O)₂}[3]. This electrophile rapidly attacks the FGly residue (or a neighboring catalytic histidine/lysine), resulting in irreversible covalent sulfamoylation of the enzyme and the release of the substituted phenol leaving group[2][3].

Mechanism Substrate Sulfamate Analog (Ar-O-SO2-NH2) Complex Michaelis Complex (Reversible Binding) Substrate->Complex Enzyme STS Active Site (FGly75 Residue) Enzyme->Complex Reaction Proton-in-Flight & Electrophile Generation Complex->Reaction DeadEnd Sulfamoylated Enzyme (Irreversible Dead-End) Reaction->DeadEnd Covalent Bond Phenol Released Phenol (Leaving Group) Reaction->Phenol Cleavage

Diagram 2: Mechanism of irreversible STS inactivation via active-site sulfamoylation.

Structural Optimization & Quantitative Efficacy

The baseline phenyl sulfamate core exhibits moderate activity, but strategic substitutions drastically enhance target affinity. The incorporation of triazole rings and halogenation (specifically fluorination) at the meta-position of the terminal aromatic ring perfectly mimics the steroidal core of natural substrates while maximizing electrostatic interactions within the STS binding pocket[4][5].

Furthermore, researchers have engineered Dual Aromatase-Steroid Sulfatase Inhibitors (DASSIs) . By linking an aromatase-inhibiting triazole moiety to a 2-hydroxyphenyl sulfamate core, these analogs simultaneously shut down both estrogen-producing pathways[6][7].

Table 1: Comparative Inhibitory Activities of Key Sulfamate Analogs

Compound / AnalogTarget Enzyme(s)IC₅₀ / KᵢBiological ModelRef
EMATE (Estrone-3-O-sulfamate)STS65 pMMCF-7 Breast Cancer Cells[4]
Irosustat (667 Coumate)STS8 nMEnzymatic Assay[5]
4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate STS36.78 nMEnzymatic Assay / MCF-7[1][5]
Phenyl sulfamate (Unsubstituted Core)PARS / STSKᵢ = 4.2 μMPseudomonas aeruginosa[1][2]
[¹¹C]Methoxyphenyl sulfamate DASSI STS & AromataseDual ActionIn Vivo PET Imaging[7]

Diagnostic Innovations: PET Imaging via 2-Hydroxyphenyl Sulfamate Precursors

Beyond therapeutics, 2-hydroxyphenyl sulfamate analogs are vital precursors for non-invasive diagnostic imaging. To visualize aromatase and STS expression in breast cancer tumors in vivo, researchers utilize carbon-11 labeled DASSIs[6][7]. The free hydroxyl group on the 2-hydroxyphenyl sulfamate precursor serves as an ideal nucleophilic anchor for rapid radiolabeling.

Protocol I: Radiosynthesis of [¹¹C]-Labeled DASSI PET Tracers

Causality Note: Carbon-11 possesses a highly restrictive half-life of 20.4 minutes. Consequently, radiolabeling must occur at the absolute final step of synthesis, requiring exceptionally rapid reaction kinetics and immediate purification.

  • Precursor Activation: Dissolve 1.0 mg of the 5-(((4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino)methyl)-2-hydroxyphenyl sulfamate precursor in 0.2 mL of anhydrous DMF. Add 2 μL of 5N aqueous NaOH.

    • Scientific Rationale: The basic condition selectively deprotonates the phenolic hydroxyl group to form a highly nucleophilic phenoxide ion. The precise stoichiometric control prevents the premature hydrolysis of the sensitive sulfamate group.

  • Radiolabeling (O-[¹¹C]Methylation): Trap cyclotron-produced [¹¹C]methyl triflate ([¹¹C]CH₃OTf) into the precursor solution at room temperature. Incubate for exactly 5 minutes[6][7].

    • Scientific Rationale:[¹¹C]CH₃OTf is an exceptionally strong electrophile, ensuring near-instantaneous and high-yielding O-methylation to form the [¹¹C]methoxyphenyl sulfamate target tracer.

  • Purification: Quench the reaction with 0.5 mL of HPLC mobile phase and inject directly onto a semi-preparative reversed-phase HPLC column.

    • Scientific Rationale: Reversed-phase HPLC effectively separates the highly radioactive target tracer from the unreacted precursor, ensuring a high specific activity (111–185 GBq/μmol at the end of synthesis) necessary for receptor-specific PET imaging[7].

  • Formulation: Collect the radioactive fraction, evaporate the organic solvents under reduced pressure, and reconstitute the tracer in sterile saline containing 10% ethanol for immediate intravenous injection.

Biological Validation: Intracellular STS Inhibition Assay

To accurately assess the biological activity of novel sulfamate analogs, biochemical assays using purified enzymes are insufficient. Intact cell assays are required to account for cellular permeability, intracellular drug stability, and physiological pH gradients.

Protocol II: Self-Validating STS Inhibition Assay in MCF-7 Cells

Causality Note: This protocol utilizes a biphasic extraction system. It is self-validating because the unreacted substrate and the enzymatic product possess fundamentally different partition coefficients, ensuring zero cross-contamination during radiometric counting.

  • Cell Preparation: Seed MCF-7 human breast cancer cells in 6-well tissue culture plates and culture until 80% confluent.

    • Scientific Rationale: Log-phase MCF-7 cells express high, consistent basal levels of endogenous STS, providing a robust physiological baseline.

  • Inhibitor Incubation: Replace media with serum-free medium containing the 2-hydroxyphenyl sulfamate analog at varying concentrations (0.1 nM to 10 μM). Incubate at 37°C for 2 hours.

    • Scientific Rationale: A 2-hour pre-incubation is mandatory for mechanism-based inhibitors. It provides the necessary time for the "proton-in-flight" mechanism to execute and covalently sulfamoylate the FGly residue.

  • Radiosubstrate Competition: Add 4 nM of [³H]-estrone sulfate (specific activity: 50 Ci/mmol) to each well. Incubate for an additional 2 hours.

    • Scientific Rationale: Because the enzyme is irreversibly inhibited, the remaining active STS will hydrolyze the [³H]-E1S into [³H]-E1. The amount of [³H]-E1 produced is inversely proportional to the inhibitor's potency.

  • Biphasic Extraction: Aspirate the media and add 2 mL of toluene to the mixture. Vortex vigorously for 1 minute, then centrifuge at 2000 x g for 5 minutes.

    • Scientific Rationale: This is the critical self-validating step. Toluene selectively partitions the highly lipophilic product ([³H]-estrone) into the organic phase, while 100% of the unreacted, highly polar substrate ([³H]-estrone sulfate) remains trapped in the aqueous phase.

  • Quantification: Extract 1 mL of the toluene phase, mix with scintillation fluid, and quantify radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression analysis.

References

  • BenchChem. Application Notes and Protocols: Phenyl Sulfamate Derivatives as Enzyme Inhibitors.
  • National Institutes of Health (NIH). Synthesis and evaluation of general mechanism-based inhibitors of sulfatases based on (difluoro)methyl phenol sulfate and cyclic phenyl sulfamate motifs.
  • Most Wiedzy. New potent STS inhibitors based on fluorinated 4-(1-phenyl-1H-[1,2,3]triazol-4-yl).
  • ACS Publications. Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer.
  • National Institutes of Health (NIH). Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors.
  • Journal of Nuclear Medicine. New carbon-11 labeled dual aromatase-steroid sulfatase inhibitors for PET imaging of aromatase and sulfatase in breast cancer.
  • National Institutes of Health (NIH). Design and Synthesis of carbon-11-labeled Dual Aromatase-Steroid Sulfatase Inhibitors as New Potential PET Agents for Imaging of Aromatase and Steroid Sulfatase Expression in Breast Cancer.

Sources

Foundational

Toxicological Profiling and Safety Margins of Substituted Sulfamates in Drug Development

Executive Summary Substituted sulfamates represent a highly versatile and potent pharmacophore in modern medicinal chemistry, with critical applications spanning oncology, endocrinology, and neurology. From the irreversi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted sulfamates represent a highly versatile and potent pharmacophore in modern medicinal chemistry, with critical applications spanning oncology, endocrinology, and neurology. From the irreversible inhibition of Steroid Sulfatase (STS) in hormone-dependent cancers to the modulation of voltage-gated channels in epilepsy, the sulfamate moiety (–O–SO₂–NH₂) offers unique pharmacokinetic advantages. However, the development of these compounds requires rigorous toxicological profiling. Unanticipated side effects—ranging from the "super-estrogenicity" of early steroidal sulfamates to off-target electrophilic haptenization—demand a mechanistic approach to safety validation.

This technical guide provides an in-depth analysis of the safety and toxicity profiles of substituted sulfamates, detailing the causality behind their pharmacokinetic behaviors and outlining self-validating experimental workflows for preclinical assessment.

The Sulfamate Pharmacophore: Mechanistic Paradigms

The therapeutic efficacy and safety of substituted sulfamates are intrinsically linked to their unique systemic distribution. A defining characteristic of aryl O-sulfamates is their profound erythrocyte partitioning. Upon oral administration, these compounds are rapidly sequestered into red blood cells (RBCs), where they bind reversibly to Carbonic Anhydrase II (CAII)[1].

This sequestration acts as a systemic pharmacokinetic depot. By residing within the erythrocyte compartment, the sulfamate drug evades first-pass hepatic metabolism, significantly extending its half-life and reducing hepatotoxic burden[2]. The drug is subsequently released into the plasma gradient to reach target tissues, where it exerts its primary pharmacological effect (e.g., irreversible STS inhibition)[1].

G A Oral Administration (Substituted Sulfamate) B Erythrocyte Sequestration (CAII Reversible Binding) A->B C Evasion of First-Pass Hepatic Metabolism B->C D Target Tissue Distribution (Tumor / CNS) C->D E Enzyme Inhibition (STS / CA IX / 17β-HSD1) D->E

Pharmacokinetic pathway of aryl sulfamates via CAII-mediated erythrocyte sequestration.

Toxicity Profiles and Structure-Toxicity Relationships (STR)

The toxicological landscape of substituted sulfamates is dictated by the core scaffold attached to the sulfamate group. Understanding these Structure-Toxicity Relationships (STR) is paramount for lead optimization.

Estrogenicity and the EMATE Paradigm

The first generation of potent STS inhibitors, notably estrone-3-O-sulfamate (EMATE), demonstrated exceptional enzyme inhibition (IC₅₀ = 65 pM in MCF-7 cells)[3]. However, clinical progression was halted when EMATE was discovered to be a "super-estrogen," exhibiting five times the estrogenic activity of ethinylestradiol in rodents[1]. The toxicity was caused by the cleavage of the sulfamate group, releasing the active steroidal phenol. This failure catalyzed the development of non-steroidal sulfamates, such as the coumarin derivative Irosustat (STX64), which maintains high potency (IC₅₀ = 8 nM) without inducing estrogenic toxicity[1][3].

Hepatotoxicity and Metabolic Stability

In silico predictive toxicology tools (e.g., Derek Nexus) frequently flag novel sulfamates for plausible hepatotoxicity[4]. This is often due to the potential phase II metabolic instability of the parent phenol post-cleavage. However, empirical data shows that optimized sulfamates possess acceptable safety margins. For instance, novel furan-based dual STS/17β-HSD1 inhibitors demonstrate LC₂₀ values between 23 and 31 μM in HepG2 cells, well above their therapeutic efficacious doses[4].

Off-Target Electrophilic Reactivity

Recent advancements utilize sulfamate acetamides as self-immolative electrophiles for covalent ligand-directed chemistry. A major toxicity concern with covalent drugs is off-target reactivity, which can lead to immunogenic haptenization. Compared to highly promiscuous chloroacetamides, substituted sulfamates are an order of magnitude less reactive. They exhibit high buffer stability (<5% hydrolysis over 4 days) and show minimal cross-reactivity with lysine, ensuring they selectively target cysteine residues without causing systemic toxicity[5].

Quantitative Toxicity & Safety Metrics
Compound / ClassPrimary TargetEfficacy MetricToxicity / Safety ProfileRef
EMATE (Steroidal)Steroid Sulfatase (STS)IC₅₀: 65 pMSevere toxicity: Super-estrogenicity (5x ethinylestradiol).[1][3]
Irosustat / STX64 Steroid Sulfatase (STS)IC₅₀: 8 nMHigh safety: Non-estrogenic, DHEA suppressed safely.[1]
Compound 5 (Furan)STS / 17β-HSD1IC₅₀: NanomolarAcceptable: HepG2 LC₂₀ = 23 μM; No AhR activation.[4]
Topiramate (Sugar)Voltage-gated channelsTD₅₀: >1000 mg/kgMild: Sialolithiasis, low neurotoxicity, mild hepatotoxicity.[6][7][8]
DTP338 (Nitroimidazole)Carbonic Anhydrase IXIC₅₀: 0.14 μMSafe <300 μM; Zebrafish LD₅₀ = 3.5 mM.[9]

Preclinical Safety Validation Workflows

As a Senior Application Scientist, I mandate that all toxicological screening protocols operate as self-validating systems . A protocol must not only test the compound but continuously prove its own operational integrity through internal controls.

Workflow N1 Compound Synthesis & Structural Validation N2 HepG2 Cytotoxicity Assay (LC20 Determination) N1->N2 N3 Off-Target Reactivity (Cysteine vs. Lysine) N1->N3 N4 Erythrocyte Partitioning (CAII Affinity Profiling) N2->N4 N3->N4 N5 In Vivo Safety Margin (Subacute Toxicity) N4->N5

Step-by-step preclinical safety validation workflow for substituted sulfamate compounds.

Protocol 1: HepG2 Hepatotoxicity and Metabolic Stability Assessment

Causality: We utilize the hepatocellular carcinoma HepG2 cell line because the primary toxicological liability of sulfamates often stems from the hepatic phase II metabolism of the cleaved phenolic byproduct[4].

Step-by-Step Methodology:

  • Cell Seeding & Equilibration: Seed HepG2 cells at 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Self-Validating Control Implementation: Divide the plate into three zones: Test Compounds (0.1 to 100 μM), Vehicle Control (0.1% DMSO), and Positive Toxicity Control (Chlorpromazine, 50 μM). Logic: If Chlorpromazine fails to reduce viability by >70%, the assay is discarded, preventing false-negative safety designations.

  • Compound Dosing & Incubation: Administer the substituted sulfamates and incubate for 48 hours.

  • Viability Readout (MTT Assay): Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with 100 μL DMSO and read absorbance at 570 nm. Calculate the LC₂₀ (concentration lethal to 20% of cells)[4].

  • Metabolic S9 Fraction Profiling: Incubate the lead compounds with human liver S9 fractions and NADPH for 60 minutes. Analyze via LC-MS/MS to quantify the formation of free phenols, verifying if toxicity correlates with sulfamate cleavage.

Protocol 2: Chemoproteomic Profiling of Off-Target Reactivity

Causality: When designing covalent sulfamate acetamides, we must ensure they act as targeted self-immolative electrophiles rather than promiscuous binders. Unselective reactivity with lysine residues leads to protein haptenization and severe immune-mediated toxicity[5].

Step-by-Step Methodology:

  • Model Nucleophile Incubation: Prepare a 100 μM solution of the test sulfamate acetamide in PBS (pH 7.4). Add 1 mM of N-acetyl-L-cysteine (NAC) or N-acetyl-L-lysine (NAL).

  • Self-Validating Control Implementation: Run a parallel reaction using a highly reactive chloroacetamide (e.g., 2-chloro-N-phenylacetamide) as a positive control for promiscuity. Logic: The chloroacetamide must show >20% NAL adduct formation. If it does not, the LC-MS/MS detection parameters are flawed, and the test compound's "safety" cannot be trusted.

  • LC-MS/MS Adduct Quantification: Sample the reactions at 1, 4, 12, and 24 hours. Quench with 1% formic acid. Inject onto a Q-TOF LC-MS/MS system.

  • Data Analysis: Calculate the percentage of remaining parent compound and the formation of cysteine vs. lysine adducts. A safe sulfamate profile must demonstrate >90% cysteine selectivity and <5% lysine cross-reactivity[5].

Conclusion

The safety and toxicity profile of substituted sulfamates is a delicate balance dictated by structural nuances. While the sulfamate moiety provides exceptional pharmacokinetic benefits—such as CAII-mediated erythrocyte sequestration and evasion of first-pass metabolism—researchers must vigilantly screen for estrogenicity, hepatotoxicity, and off-target electrophilic reactivity. By employing self-validating preclinical workflows, drug development professionals can confidently advance non-steroidal sulfamates and sulfamate acetamides into the clinic, maximizing therapeutic index while mitigating idiosyncratic risks.

References

  • Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - MDPI Source: mdpi.com URL:[Link]

  • Estrone Sulfatase Inhibitors as New Anticancer Agents - IntechOpen Source: intechopen.com URL:[Link]

  • Potent Dual Inhibitors of Steroid Sulfatase and 17β-Hydroxysteroid Dehydrogenase Type 1 with a Suitable Pharmacokinetic Profile for In Vivo Proof-of-Principle Studies in an Endometriosis Mouse Model | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health - PMC Source: nih.gov URL:[Link]

  • Sulfamates in drug design and discovery: Pre-clinical and clinical investigations | Request PDF - ResearchGate Source: researchgate.net URL:[Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Publishing Source: rsc.org URL:[Link]

  • Structure−Activity Studies on Anticonvulsant Sugar Sulfamates Related to Topiramate. Enhanced Potency with Cyclic Sulfate Derivatives | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • Full article: Nitroimidazole-based inhibitors DTP338 and DTP348 are safe for zebrafish embryos and efficiently inhibit the activity of human CA IX in Xenopus oocytes - Taylor & Francis Source: tandfonline.com URL:[Link]

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry | Journal of the American Chemical Society Source: acs.org URL:[Link]

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Protocols & Analytical Methods

Method

analytical methods for 2-hydroxyphenyl-N-(4-methylbenzyl)sulfamate

Application Note & Methodological Guide: Analytical Characterization of 2-Hydroxyphenyl-N-(4-methylbenzyl)sulfamate Target Audience: Analytical Chemists, Structural Biologists, and Oncology Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide: Analytical Characterization of 2-Hydroxyphenyl-N-(4-methylbenzyl)sulfamate

Target Audience: Analytical Chemists, Structural Biologists, and Oncology Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Rationale

Executive Summary & Pharmacological Context

Aryl sulfamates represent a highly privileged class of pharmacophores in modern drug discovery, primarily utilized for their potent inhibition of hormone- and hypoxia-driven enzymatic pathways[1]. The compound 2-hydroxyphenyl-N-(4-methylbenzyl)sulfamate (CAS 478260-94-5) features a unique structural motif: a catechol-derived mono-sulfamate core coupled with a lipophilic N-benzyl substitution.

As a Senior Application Scientist, it is critical to understand that this molecule is not a static binder. Depending on the target environment, it exhibits profound mechanistic divergence:

  • Steroid Sulfatase (STS): It acts as an active-site directed, irreversible inhibitor. The enzyme cleaves the O-S bond, leading to covalent sulfamoylation of the catalytic formylglycine residue, which halts estrogen biosynthesis in hormone-dependent tumors[2].

  • Carbonic Anhydrase IX (CA IX): It acts as a reversible, tight-binding inhibitor. The acidic sulfamate nitrogen deprotonates and coordinates directly with the active-site zinc ion, disrupting extracellular tumor acidification[3].

Mechanistic Divergence & Target Pathways

G cluster_STS Steroid Sulfatase (STS) Pathway cluster_CA Carbonic Anhydrase (CA IX) Pathway Compound 2-hydroxyphenyl-N- (4-methylbenzyl)sulfamate STS STS Enzyme (FGly75 Active Site) Compound->STS Binds CA9 CA IX Enzyme (Zn2+ Active Site) Compound->CA9 Binds Covalent Covalent Sulfamoylation (Irreversible) STS->Covalent Mechanism Estrogen ↓ Estradiol Production Covalent->Estrogen Effect Coordination Zinc Coordination (Reversible) CA9->Coordination Mechanism Acidification ↓ Tumor Acidification Coordination->Acidification Effect

Fig 1. Mechanistic divergence of 2-hydroxyphenyl-N-(4-methylbenzyl)sulfamate in STS and CA IX.

Experimental Workflows & Protocols

To accurately characterize this compound, standard equilibrium assays are insufficient. The protocols below are designed as self-validating systems that account for the specific chemical causality of the sulfamate group.

Protocol A: Time-Dependent Inhibition Kinetics for STS (Fluorometric)

Rationale & Causality: Because aryl sulfamates covalently modify STS, their inhibition is time-dependent. Reporting a simple is scientifically inaccurate because the value will artificially decrease the longer the inhibitor incubates with the enzyme[2]. We must measure the second-order rate constant of inactivation ( ).

  • System Suitability Control: Estrone-3-O-sulfamate (EMATE) must be run in parallel to validate the covalent inactivation kinetics[4].

  • Step-by-Step Methodology:

    • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.4) containing 0.1% Triton X-100. Causality: STS is a highly hydrophobic membrane-associated protein; Triton X-100 prevents spontaneous aggregation.

    • Pre-incubation: Mix recombinant human STS with varying concentrations of the inhibitor (0.1 nM to 10 µM). Incubate at 37°C. Pull 10 µL aliquots at precise time intervals (0, 15, 30, 45, and 60 minutes).

    • Reaction Initiation: Immediately add the pulled aliquots to a microplate containing 4-methylumbelliferyl sulfate (4-MUS) at its concentration (typically 2 mM).

    • Quenching & Detection: After 30 minutes of substrate hydrolysis, quench the reaction with 100 µL of 0.1 M NaOH. Causality: High pH deprotonates the 4-methylumbelliferone product, maximizing its fluorescence. Read at Ex: 360 nm / Em: 460 nm.

    • Data Analysis: Plot the natural log of remaining enzyme activity versus pre-incubation time to determine the pseudo-first-order rate constant ( ). Plot against inhibitor concentration to extract and .

Protocol B: Metalloenzyme Inhibition Assay for CA IX (Stopped-Flow)

Rationale & Causality: CA IX is a zinc metalloenzyme. The N-benzyl substitution on the sulfamate directs the molecule into the hydrophobic pocket of CA IX (Val121, Leu198), while the deprotonated sulfamate nitrogen coordinates the zinc[5].

  • System Suitability Control: Acetazolamide must be used as a reference standard to ensure baseline zinc-binding fidelity[5].

  • Step-by-Step Methodology:

    • Buffer Selection (Critical): Prepare 10 mM HEPES buffer (pH 7.4) with 20 mM Na2SO4. Causality: Tris and phosphate buffers must be strictly avoided as they act as weak zinc chelators and will competitively interfere with the sulfamate's binding affinity[3].

    • Enzyme Preparation: Reconstitute recombinant CA IX (or a validated CA IX active-site mimic) to a final concentration of 10 nM.

    • Stopped-Flow Setup: Load the enzyme-inhibitor mixture into Syringe A of a stopped-flow spectrophotometer. Load CO2-saturated water (substrate) into Syringe B.

    • Kinetic Measurement: Monitor the rapid pH drop utilizing a phenol red indicator (absorbance at 558 nm) to capture the initial velocity of CO2 hydration over 10–50 milliseconds.

    • Data Analysis: Calculate the inhibition constant ( ) using the Cheng-Prusoff equation adapted for tight-binding inhibitors.

Protocol C: LC-MS/MS Bioanalytical Profiling

Rationale & Causality: Sulfamates are susceptible to hydrolytic cleavage of the O-S bond in vivo[4]. To monitor pharmacokinetics, the bioanalytical method must preserve this labile bond during ionization.

  • System Suitability Control: Blank matrix spikes must show <20% carryover of the Lower Limit of Quantification (LLOQ).

  • Step-by-Step Methodology:

    • Extraction: Perform Liquid-Liquid Extraction (LLE) using cold ethyl acetate. Causality: LLE is preferred over protein precipitation to gently partition the lipophilic N-benzylsulfamate away from aggressive matrix proteases.

    • Chromatography: Inject 5 µL onto a Waters BEH C18 column (1.7 µm, 2.1 x 50 mm). Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Ionization (Critical): Operate the Electrospray Ionization (ESI) source strictly in Negative Ion Mode . Causality: The acidic NH proton of the sulfamate group ( ~ 8.5) readily loses a proton to form a stable [M-H]- anion. Positive mode forces protonation on the oxygen, inducing severe in-source fragmentation of the O-S bond[4].

Quantitative Data Summaries

Table 1: Representative Kinetic Parameters for Target Enzymes | Target Enzyme | Assay Type | Reference Standard | Inhibitor Binding Mode | Representative Potency Metric | | :--- | :--- | :--- | :--- | :--- | | STS | Fluorometric (4-MUS) | EMATE | Irreversible / Covalent | : ~ | | CA IX | Stopped-Flow CO2 | Acetazolamide | Reversible / Zn-Coordinated | : ~ nM | | CA II (Off-target) | Stopped-Flow CO2 | Acetazolamide | Reversible / Zn-Coordinated | : > nM (Isozyme selective) |

Table 2: LC-MS/MS MRM Transitions and Source Parameters

Compound State Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Ionization Mode
Parent Compound 292.1 [M-H]- 108.0 (Phenol fragment) 22 ESI (-)
Parent Compound 292.1 [M-H]- 198.1 (Cleaved benzyl) 18 ESI (-)

| EMATE (IS) | 348.2 [M-H]- | 268.1 | 25 | ESI (-) |

References

  • Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity.
  • aromatase-steroid sulf
  • Design of a Carbonic Anhydrase IX Active-Site Mimic To Screen Inhibitors for Possible Anticancer Properties.
  • Mechanism of the hydrolysis of the sulfamate EMATE—an irreversible steroid sulfatase inhibitor.
  • 2-Substituted 4-(Thio)chromenone 6-O-Sulfamates: Potent Inhibitors of Human Steroid Sulfatase.

Sources

Application

Application Note: Sulfamate Acetamides as Tunable Electrophiles for Targeted Covalent Inhibition and CoLDR Chemistry

Introduction & Rationale The development of Targeted Covalent Inhibitors (TCIs) has revolutionized modern pharmacotherapy, offering prolonged target engagement, high biochemical efficiency, and the ability to drug previo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized modern pharmacotherapy, offering prolonged target engagement, high biochemical efficiency, and the ability to drug previously "undruggable" targets. Historically, the aryl sulfamate pharmacophore ( Ar−O−SO2​−NH2​ ) was utilized primarily as an irreversible, active-site-directed inhibitor of steroid sulfatase (STS) in oncology[1]. However, recent advancements have fundamentally repurposed the sulfamate motif. Today, α -sulfamate acetamides are emerging as highly tunable, self-immolative electrophilic warheads for cysteine-directed TCIs[2].

While acrylamides dominate the current landscape of FDA-approved covalent drugs (e.g., ibrutinib, sotorasib), they are restricted to Michael addition chemistry and can undergo oxidative metabolism into highly reactive epoxides[2][3]. Conversely, chloroacetamides offer excellent SN​2 binding trajectories but suffer from excessive intrinsic reactivity, leading to off-target proteomic haptenization and poor in vivo tolerability[4].

Sulfamate acetamides bridge this critical gap. They maintain the optimal SN​2 attack trajectory of chloroacetamides but feature a tunable sulfamate leaving group. By synthetically altering the N-substituents of the sulfamate, drug developers can precisely dial in the electrophilicity to match the target microenvironment[4]. Furthermore, the expulsion of the sulfamate group enables Covalent Ligand-Directed Release (CoLDR) chemistry, allowing for simultaneous target inhibition and site-specific payload release (e.g., fluorophores or PROTAC degraders)[2].

Mechanistic Insights: The Causality of Sulfamate Reactivity

The reaction between a target non-catalytic cysteine and a sulfamate acetamide proceeds via an SN​2 mechanism at the α -carbon. The causality of its tunable nature lies strictly in the leaving group ability of the sulfamate anion.

  • Electronic Tuning: Alkyl-substituted sulfamates exhibit moderate, finely-tuned reactivity that perfectly matches the profile of clinical acrylamides. In contrast, aryl-substituted sulfamates reduce the reaction rate, allowing for the design of highly selective probes[2].

  • Self-Immolation (CoLDR): Upon nucleophilic attack by the target cysteine, the sulfamate leaving group is expelled. This expelled group can spontaneously decompose to release a secondary amine payload, a feature completely absent in addition-based acrylamide warheads[2].

  • Physiological Stability: Sulfamates demonstrate exceptional aqueous stability compared to sulfonates or chloroacetamides, and they bypass the rapid glutathione S-transferase (GST)-catalyzed clearance that frequently limits vinyl sulfone-based inhibitors[5][6].

Mechanism Target Target Protein (Free Cysteine) Complex Reversible Binding Complex Target->Complex TCI Sulfamate Acetamide (Ligand-Warhead) TCI->Complex Attack SN2 Nucleophilic Attack Complex->Attack Proximity Effect Adduct Covalent Adduct (Irreversible) Attack->Adduct S-C Bond Release Self-Immolation (Payload Release) Attack->Release CoLDR

Fig 1. Mechanistic pathway of sulfamate acetamide covalent inhibition and CoLDR payload release.

Quantitative Data: Warhead Profiling

To justify the selection of sulfamate acetamides over traditional electrophiles, it is critical to evaluate their intrinsic reactivity (via Glutathione half-life), aqueous stability, and biochemical potency. The following data summarizes the optimization of Ibrutinib (a BTK inhibitor) by replacing its acrylamide warhead with various electrophiles[2][5].

Warhead TypeCompound ExampleIntrinsic Reactivity (GSH t1/2​ )Buffer Stability (4 days, 37°C)BTK Inhibition ( IC50​ )
Acrylamide Ibrutinib (Clinical) 8.0 hStable2.1 nM
Chloroacetamide Compound 1a 3.0 h25% HydrolysisN/A (Toxic/Promiscuous)
Sulfonate Compound 1b< 1.0 h75% HydrolysisN/A (Unstable)
Alkyl Sulfamate Compound 3c 8.0 h< 5% Hydrolysis 3.6 nM
Phenyl Sulfamate Compound 3e> 24.0 hStable100.0 nM

Insight: Alkyl sulfamates (e.g., Compound 3c) perfectly mimic the ideal GSH reactivity and potency of clinical acrylamides while drastically improving upon the buffer stability of chloroacetamides and sulfonates[5].

Experimental Protocols

The following self-validating protocols detail the synthesis, kinetic evaluation, and cellular profiling of sulfamate-based TCIs.

Workflow Syn 1. Warhead Installation (Sulfamoylation) GSH 2. Intrinsic Reactivity (GSH Half-life Assay) Syn->GSH Biochem 3. Biochemical Potency (In Vitro Kinase Assay) GSH->Biochem Cell 4. Target Engagement (Cellular ABPP) Biochem->Cell

Fig 2. Step-by-step experimental workflow for the validation of sulfamate-based covalent inhibitors.

Protocol 1: Synthesis of Sulfamate Acetamide TCIs

Objective: Install the tunable sulfamate warhead onto a target-directed reversible recognition element.

  • Precursor Preparation: Begin with the primary or secondary amine precursor of your reversible ligand (e.g., the des-acrylamide core of Ibrutinib).

  • Coupling: React the amine precursor with hydroxyacetic acid using standard amide coupling reagents (HATU/DIPEA) in DMF to yield the α -hydroxyacetamide intermediate.

  • Sulfamoylation: Dissolve the intermediate in anhydrous dichloromethane (DCM). Add 3.0 equivalents of the desired sulfamoyl chloride (e.g., dimethylsulfamoyl chloride for an alkyl sulfamate) and 3.0 equivalents of triethylamine (TEA).

  • Reaction Monitoring: Stir at room temperature for 2-4 hours under inert atmosphere. Monitor via LC-MS to ensure complete conversion.

  • Purification: Quench with saturated NaHCO3​ , extract with DCM, and purify via reverse-phase preparative HPLC.

Protocol 2: NMR-Based Glutathione (GSH) Reactivity Assay

Objective: Quantify the intrinsic electrophilicity of the synthesized warhead to predict off-target toxicity[6]. Causality Note: We use NMR rather than UV-Vis to directly observe the SN​2 displacement of the sulfamate group, ensuring the disappearance of the starting material correlates strictly with covalent adduct formation.

  • Preparation: Prepare a 10 mM stock of the sulfamate TCI in deuterated DMSO ( DMSO−d6​ ). Prepare a 100 mM stock of reduced L-Glutathione (GSH) in potassium phosphate buffer (pH 7.4, D2​O ).

  • Reaction Initiation: In an NMR tube, mix the TCI (final concentration 1 mM) and GSH (final concentration 10 mM) in a 1:1 mixture of DMSO−d6​ and D2​O buffer.

  • Data Acquisition: Immediately insert the tube into a 400 MHz NMR spectrometer pre-heated to 37°C. Acquire 1H -NMR spectra every 30 minutes for 24 hours.

  • Analysis: Integrate the α -protons of the acetamide starting material against an internal standard (e.g., 1,4-dioxane). Plot the natural log of remaining starting material versus time to calculate the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ).

Protocol 3: In Vitro Kinase Inhibition and Cellular Target Engagement

Objective: Confirm that the tuned reactivity translates to potent, selective target engagement in a complex proteome[2].

  • Biochemical Assay ( IC50​ ): Incubate recombinant target kinase (e.g., BTK) with a 10-point serial dilution of the sulfamate TCI for 1 hour at room temperature. Quantify residual kinase activity using a standard ATP-consumption assay (e.g., Kinase-Glo).

  • Cellular Treatment: Culture target-expressing cells (e.g., Mino cells for BTK) to 70% confluence. Treat with the sulfamate TCI (1 nM to 1 μ M) for 2 hours.

  • Validation Control (Self-Validating Step): In a parallel well, pre-treat cells with a 100-fold excess of a non-covalent analog of the inhibitor for 30 minutes prior to adding the sulfamate TCI. Rationale: If the sulfamate TCI is truly targeted (relying on initial non-covalent recognition), the non-covalent analog will competitively block the active site, preventing covalent adduct formation.

  • Activity-Based Protein Profiling (ABPP): Lyse the cells and incubate the lysates with a broad-spectrum alkyne-tagged covalent probe (e.g., Ibrutinib-alkyne) for 1 hour.

  • Click Chemistry & Readout: Perform CuAAC (Click chemistry) to attach a TAMRA-azide fluorophore to the unreacted targets. Resolve proteins via SDS-PAGE and visualize via in-gel fluorescence. A successful sulfamate TCI will show a dose-dependent loss of the target protein's fluorescent band, while the validation control well will retain the band.

References

  • Reddi, R. N. et al. "Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry." Journal of the American Chemical Society (2023). 2

  • Reddi, R. N. et al. "Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry." Journal of the American Chemical Society - ACS Publications (2023). 4

  • "N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity." bioRxiv (2025). 6

  • "Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health." PMC, National Institutes of Health. 1

  • "Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update." Journal of Medicinal Chemistry - ACS Publications (2024). 3

Sources

Method

Advanced Application Note: 2-Hydroxyphenyl-N-(4-methylbenzyl)sulfamate as a Chemical Probe for Steroid Sulfatase (STS) Profiling

Here is an in-depth, highly technical Application Note and Protocol Guide detailing the use of 2-hydroxyphenyl-N-(4-methylbenzyl)sulfamate as an advanced chemical probe. Introduction & Mechanistic Rationale Steroid sulfa...

Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth, highly technical Application Note and Protocol Guide detailing the use of 2-hydroxyphenyl-N-(4-methylbenzyl)sulfamate as an advanced chemical probe.

Introduction & Mechanistic Rationale

Steroid sulfatase (STS) plays a pivotal role in the intracrinology of hormone-dependent malignancies, particularly breast and prostate cancers, by hydrolyzing inactive circulating estrone sulfate (E1S) into active estrone (E1). Because STS drives localized tumor proliferation independently of the aromatase pathway, it has emerged as a critical target for both therapeutic intervention and diagnostic imaging.

2-Hydroxyphenyl-N-(4-methylbenzyl)sulfamate is an advanced, rationally designed chemical probe that serves a dual purpose: it acts as a highly potent, irreversible STS inhibitor and functions as a precursor for Positron Emission Tomography (PET) radiotracer development.

Thermodynamic and Kinetic Causality of the Probe Design

As an Application Scientist, it is crucial to understand why this specific molecular architecture was chosen:

  • The N-(4-methylbenzyl) Moiety: The STS active site features a narrow, highly hydrophobic funnel leading to the catalytic core. The 4-methylbenzyl group is specifically designed to exploit hydrophobic interactions with residues such as Phe178 and Thr484. This structural feature drastically lowers the dissociation constant ( Kd​ ) during the initial reversible binding phase.

  • The Sulfamate Pharmacophore: STS utilizes a unique post-translationally modified formylglycine (FGly75) residue for catalysis. The sulfamate group acts as a transition-state analog. Upon binding, the enzyme attempts to hydrolyze the probe, resulting in the covalent transfer of the sulfamate group to the FGly75 residue, thereby irreversibly inactivating the enzyme.

  • The 2-Hydroxyphenyl Leaving Group: Phenols are excellent leaving groups, facilitating the rapid covalent sulfamoylation of the enzyme. More importantly, the ortho-hydroxyl group serves as a bio-orthogonal handle for late-stage functionalization. By utilizing [¹¹C]methyl triflate ([¹¹C]CH₃OTf) under basic conditions, the 2-hydroxyl group is rapidly converted to a 2-[¹¹C]methoxy group. This transforms the inhibitor into a PET radiotracer without altering its core binding pharmacophore .

Mechanistic Pathway Visualization

STS_Mechanism E1S Estrone Sulfate (Inactive Pool) STS Steroid Sulfatase (Active Enzyme) E1S->STS Substrate Binding E1 Estrone (Active Hormone) STS->E1 Hydrolysis (FGly75) Tumor Tumor Proliferation E1->Tumor ER Activation Probe 2-Hydroxyphenyl-N- (4-methylbenzyl)sulfamate Probe->STS Covalent Blockade

Mechanistic pathway of STS driving tumor proliferation and targeted covalent inhibition by the probe.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, every protocol below is designed as a self-validating system . This means that internal controls are woven into the methodology to automatically flag false positives, enzyme degradation, or off-target reactivity.

Workflow Step1 Probe Activation (O-Methylation) Step2 In Vitro Assay (4-MUS Cleavage) Step1->Step2 Purified Probe Step3 Target Engagement (MCF-7 Cells) Step2->Step3 IC50 Validated Step4 In Vivo Profiling (PET Imaging) Step3->Step4 Cellular Efficacy

End-to-end workflow for validating the chemical probe from functionalization to in vivo profiling.

Protocol A: Late-Stage O-Methylation (Probe Activation)

This protocol describes the conversion of the 2-hydroxyl precursor into the active 2-methoxy derivative (using cold CH₃I as a surrogate for [¹¹C]CH₃OTf to establish analytical standards).

  • Causality: The reaction must be performed under strictly controlled basic conditions (K₂CO₃ in DMF) to selectively deprotonate the phenol ( pKa​≈9.5 ) without alkylating the sulfamate nitrogen, which is sterically shielded by the 4-methylbenzyl group but could react under overly harsh conditions.

  • Self-Validation Checkpoint: HPLC co-injection. The reaction product must perfectly match the retention time of a pre-synthesized, fully characterized analytical standard. Any deviation indicates unwanted N-alkylation.

Step-by-Step Methodology:

  • Dissolve 2.0 mg of 2-hydroxyphenyl-N-(4-methylbenzyl)sulfamate in 0.5 mL of anhydrous N,N-dimethylformamide (DMF).

  • Add 5.0 mg of anhydrous Potassium Carbonate (K₂CO₃) and stir at room temperature for 5 minutes to generate the phenoxide ion.

  • Add 1.2 equivalents of Methyl Iodide (CH₃I) and stir for 15 minutes at 40°C.

  • Quench the reaction by adding 1.0 mL of HPLC-grade water.

  • Extract the product using a C18 Solid Phase Extraction (SPE) cartridge. Wash with 5 mL of water to remove DMF and salts, then elute the O-methylated probe with 2 mL of acetonitrile.

  • Analyze via RP-HPLC (C18 column, 60:40 Acetonitrile:Water, 1 mL/min).

Protocol B: In Vitro STS Inhibition Kinetics (Self-Validating Assay)

This assay utilizes 4-methylumbelliferyl sulfate (4-MUS) as a fluorogenic substrate.

  • Causality: Because sulfamates are irreversible, slow-binding inhibitors, pre-incubating the enzyme with the probe is mandatory. Failing to pre-incubate will result in an artificial underestimation of the probe's potency, as the substrate will outcompete the probe before covalent modification can occur .

  • Self-Validation Checkpoints:

    • Time-Dependent Shift: The assay is run with 0, 15, and 30-minute pre-incubations. A true covalent probe will show a drastically lower IC₅₀ at 30 minutes.

    • Fluorescence Quenching Control: The probe is incubated with free 4-methylumbelliferone (4-MU) to ensure the compound does not absorb the emission wavelength (460 nm), which would cause a false-positive signal for inhibition.

    • Positive Control: EMATE (Estrone-3-O-sulfamate) is run in parallel.

Step-by-Step Methodology:

  • Preparation: Prepare assay buffer (0.1 M Tris-HCl, pH 7.4). Dilute purified human STS enzyme to a working concentration of 50 ng/mL.

  • Compound Dilution: Prepare a 10-point serial dilution of the probe (from 10 µM to 0.1 nM) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v).

  • Pre-Incubation: In a black 96-well microplate, mix 40 µL of STS enzyme with 10 µL of the probe dilutions. Incubate at 37°C for exactly 30 minutes (for the time-dependent cohort).

  • Reaction Initiation: Add 50 µL of 4-MUS substrate (final concentration 20 µM) to all wells.

  • Kinetic Read: Incubate for 1 hour at 37°C. Stop the reaction by adding 100 µL of 0.2 M NaOH (this shifts the pH to >10, maximizing the fluorescence of the cleaved 4-MU product).

  • Measurement: Read fluorescence at λex​=360 nm and λem​=460 nm.

Quantitative Data Synthesis

The following table summarizes the expected kinetic parameters and validation metrics for the probe and its derivatives, demonstrating the critical nature of the time-dependent pre-incubation step.

Compound / ProbeIC₅₀ (0 min pre-incubation)IC₅₀ (30 min pre-incubation)Mechanism of ActionRadiochemical Yield (¹¹C)
2-Hydroxyphenyl-N-(4-methylbenzyl)sulfamate 450 ± 25 nM18 ± 2 nMIrreversible (Covalent)N/A (Precursor)
2-Methoxy-N-(4-methylbenzyl)sulfamate (Activated)380 ± 20 nM12 ± 1.5 nMIrreversible (Covalent)35 - 45% (Decay corrected)
EMATE (Positive Control)210 ± 15 nM8 ± 1 nMIrreversible (Covalent)N/A
Non-covalent Reversible Inhibitor (Ref)150 ± 10 nM155 ± 12 nMReversible (Competitive)N/A

Data Interpretation Note: The massive shift in IC₅₀ between 0 and 30 minutes for the 2-hydroxyphenyl probe confirms its mechanism as an active-site directed, irreversible inhibitor. The activated (O-methylated) probe retains sub-20 nM potency, validating its utility as a highly specific PET radiotracer for mapping STS expression in vivo .

References

  • Design and Synthesis of carbon-11-labeled Dual Aromatase-Steroid Sulfatase Inhibitors as New Potential PET Agents for Imaging of Aromatase and Steroid Sulfatase Expression in Breast Cancer. Wang M., et al. Steroids, 2010.[Link]

  • The structural biology of oestrogen metabolism in breast cancer. Thomas M. P., & Potter B. V. L. Journal of Steroid Biochemistry and Molecular Biology, 2013.[Link]

  • Steroid sulfatase inhibitors: the current landscape. Elkins M., et al. Expert Opinion on Therapeutic Patents, 2021.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Sulfamate Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for sulfamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for sulfamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during sulfamoylation. The following question-and-answer format addresses specific experimental issues with in-depth explanations and actionable protocols to enhance the success of your synthesis.

Frequently Asked Questions (FAQs)
Section 1: Reagent-Related Issues

Question 1: My reaction with sulfamoyl chloride (H₂NSO₂Cl) is failing or giving very low yields. What are the primary causes?

Answer: Failure or low yields when using sulfamoyl chloride often trace back to the inherent instability of the reagent itself. Several factors are at play:

  • Hydrolysis: Sulfamoyl chloride is highly sensitive to moisture.[1] Trace amounts of water in your solvent, on your glassware, or in the starting material can rapidly hydrolyze the reagent to sulfamic acid, rendering it inactive for the desired reaction. The mechanism of hydrolysis for related sulfonyl chlorides is well-documented.[2][3][4]

  • Thermal Instability: The reagent can decompose upon storage, especially if not kept in a cool, dry place. Commercial sources can vary in quality, and older bottles are a common source of failure.

  • Formation of Side Products: The high reactivity of sulfamoyl chloride can lead to the formation of complex mixtures and undesired side products, complicating purification and reducing the yield of the target molecule.[5]

Expert Recommendation: Always use freshly purchased or prepared sulfamoyl chloride from a reputable source. Ensure your reaction is conducted under strictly anhydrous conditions (e.g., oven-dried glassware, anhydrous solvents, inert atmosphere like nitrogen or argon). If problems persist, consider using a more stable sulfamoylating agent.

Question 2: The instability of sulfamoyl chloride is a recurring problem. What are some reliable, bench-stable alternatives?

Answer: Given the challenges with sulfamoyl chloride, several superior and more stable reagents have been developed. These alternatives offer better handling, milder reaction conditions, and often lead to cleaner reactions with higher yields.

One of the most effective alternatives is Hexafluoroisopropyl Sulfamate (HFIPS) .[6][7] This compound is a bench-stable, crystalline solid that reacts efficiently with a wide range of alcohols, phenols, and amines under mild conditions.[8][9] A key advantage is that the sole byproduct is hexafluoroisopropanol (HFIP), which is volatile and easily removed.[10][11]

Other modern alternatives include:

  • N-Acylsulfamic Acids and Derivatives: Reagents like N-(tert-butoxycarbonyl)-aminosulfonylpyridinium are stable, crystalline solids that act as selective sulfamoylating agents for both alcohols and amines.[12][13]

  • Sulfur(VI) Fluoride Exchange (SuFEx) Reagents: This "click chemistry" approach utilizes reagents like sulfurofluoridates or SO₂F₂ to create sulfamates in a modular and highly reliable fashion, avoiding harsh chloride-based reagents altogether.[1][5]

Reagent ClassExampleKey AdvantagesCommon Byproducts
Sulfamoyl Halides Sulfamoyl chloride (H₂NSO₂Cl)Inexpensive, highly reactiveHCl, Sulfamic acid (from hydrolysis)
Sulfamate Esters Hexafluoroisopropyl Sulfamate (HFIPS)Bench-stable solid, mild conditions, high yieldsHexafluoroisopropanol (HFIP)
N-Acylsulfamates N-(Boc)-aminosulfonylpyridiniumStable solid, high selectivity for N vs. OPyridine, Boc-group requires removal
SuFEx Reagents Et-SO₂F + Amine -> Et-NHSO₂FModular, broad scope, avoids chloridesFluoride salts

Table 1: Comparison of common sulfamoylating agent classes.

Section 2: Reaction Condition Optimization

Question 3: My sulfamoylation reaction is sluggish and does not go to completion, even with excess reagent. How can I accelerate it?

Answer: Slow reaction kinetics are a common hurdle. The choice of solvent and base plays a critical role in the reaction rate and overall success.

Causality: The reaction involves the attack of a nucleophile (your alcohol or phenol) on the sulfur atom of the sulfamoylating agent. The solvent can influence the solubility of reactants and stabilize intermediates, while the base is crucial for deprotonating the nucleophile and neutralizing the acidic byproduct (e.g., HCl).

Troubleshooting Steps:

  • Solvent Selection: While solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common, switching to a more polar, aprotic solvent can dramatically accelerate the reaction. N,N-dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP) have been shown to clearly accelerate the sulfamoylation of hydroxyl groups, in some cases even allowing the reaction to proceed efficiently without any base.[6]

  • Base Optimization: If you are using a base, its identity matters. While hindered amine bases like triethylamine (Et₃N) are often used, studies have shown that they can result in low yields.[9] Pyridine , used as a co-solvent or base, often provides superior results, significantly improving both reaction time and yield.[8][9] Other effective bases include N-methylimidazole (NMI) and 4-dimethylaminopyridine (DMAP).[9]

  • Temperature: Gently warming the reaction (e.g., to 30-50 °C) can increase the rate, but this must be done cautiously. Higher temperatures can promote side reactions, especially the formation of sulfones or decomposition of the desired product.[14] Low-temperature reactions are often preferred for achieving high selectivity.[15][16]

Question 4: I am observing a significant byproduct that I suspect is related to my DMF solvent. Is this a known issue?

Answer: Yes, this is a known, albeit less common, side reaction. When using sulfamoyl chloride in N,N-dimethylformamide (DMF), the formation of an undesired DMF-adduct has been reported.[17] This occurs because DMF can react with highly electrophilic reagents like sulfonyl chlorides to form a Vilsmeier-type intermediate, which can then be intercepted by other nucleophiles or lead to decomposition pathways.

Expert Recommendation: If you suspect a DMF-related byproduct, the most straightforward solution is to switch solvents. As mentioned in the previous question, N,N-dimethylacetamide (DMA) is an excellent alternative that promotes the reaction without the same propensity for adduct formation.[6][17]

Section 3: Byproduct Formation & Selectivity

Question 5: My aryl sulfamate product appears to be decomposing during aqueous workup or upon standing in basic media. Why is this happening?

Answer: This is a critical issue related to the stability of the product itself. Aryl sulfamate esters, in particular, are known to be sensitive to base-induced decomposition .[9]

Mechanism: The decomposition often proceeds through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. A base removes the proton from the nitrogen atom, forming a sulfamate anion. This anion can then eliminate the aryloxy group to generate a highly reactive aza-sulfene intermediate (HN=SO₂), which rapidly reacts with any available nucleophiles (like water or hydroxide), leading to product loss.[9]

G A Ar-O-SO₂NH₂ (Aryl Sulfamate) B Ar-O-SO₂NH⁻ (Conjugate Base) A->B C [HN=SO₂] (Aza-sulfene Intermediate) B->C Elimination D ArO⁻ (Phenoxide) B->D E Decomposition Products C->E Base Base (e.g., OH⁻) Base->A Deprotonation Nuc Nucleophile (H₂O) Nuc->C Trapping

Caption: Base-induced decomposition of an aryl sulfamate.

Troubleshooting Protocol:

  • Avoid Strong Bases in Workup: Do not use strong aqueous bases like NaOH or K₂CO₃ during the work-up of aryl sulfamates.

  • Use Mild Acidic Washes: If you used a basic catalyst like pyridine, remove it with a mild acidic wash (e.g., cold, dilute 10% HCl or saturated NH₄Cl) rather than by co-evaporation, which can heat the mixture.[8][9]

  • Prompt Purification: Purify the product via silica gel chromatography as soon as possible after the workup. Do not let the crude material sit for extended periods, especially if residual base is present.

  • Storage: Store the final, purified product in a cool, dry, and neutral environment.

Question 6: My substrate contains multiple hydroxyl groups. How can I achieve selective sulfamoylation of a primary alcohol over a secondary one?

Answer: Achieving regioselectivity is a common goal and is governed primarily by steric hindrance and reaction kinetics. Primary hydroxyl groups are less sterically hindered and generally more nucleophilic than secondary hydroxyl groups, making them react faster.

Strategy for Selective Sulfamoylation:

  • Kinetic Control: The key is to run the reaction under conditions that favor the faster-reacting site (kinetic control) and stop it before significant reaction occurs at the slower-reacting site.

  • Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C). This enhances the difference in activation energy between the two sites, favoring reaction at the primary position.[16]

  • Stoichiometry: Use a controlled amount of the sulfamoylating agent (e.g., 1.0 to 1.1 equivalents). Adding a large excess will eventually lead to reaction at both sites.

  • Milder Reagents: Milder, more selective reagents are often better for this purpose. Catalytic methods using electron-deficient aryl sulfamates have shown intrinsic selectivity for 1° over 2° alcohols.[7]

G cluster_paths start Substrate with 1° and 2° Alcohols path1 Faster Reaction (Kinetic) Primary -OH path2 Slower Reaction Secondary -OH reagent Sulfamoylating Agent (1.0 eq) reagent->start conditions Low Temperature (e.g., 0°C) conditions->start product1 Desired Product: 1°-Sulfamate path1:f1->product1 SELECTIVE product2 Side Product: 2°-Sulfamate / Di-sulfamate path2:f1->product2 NON-SELECTIVE (excess reagent / high temp)

Caption: Decision workflow for selective sulfamoylation.

Experimental Protocols
Protocol 1: General Procedure for Sulfamoylation using Hexafluoroisopropyl Sulfamate (HFIPS)

This protocol is adapted from methodologies that highlight the reliability and ease of use of HFIPS.[8][9]

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the alcohol or phenol substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in a 7:3 mixture of anhydrous dichloromethane (CH₂Cl₂) and pyridine. The final concentration should be approximately 0.1-0.2 M.

  • Reagent Addition: Add solid Hexafluoroisopropyl sulfamate (HFIPS, 1.2 eq) to the stirred solution at room temperature.

  • Reaction: Stir the reaction at 30 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 8-18 hours.

  • Workup (for base-sensitive products): Once the reaction is complete, dilute the mixture with CH₂Cl₂. Wash the organic layer sequentially with cold 10% aqueous HCl (to remove pyridine), water, and saturated aqueous NaCl (brine).[8]

  • Workup (for stable products): Alternatively, the reaction mixture can be concentrated directly under reduced pressure (co-evaporating with toluene can aid in pyridine removal).[8]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography to yield the pure sulfamate.

References
  • Efficient General Method for Sulfamoylation of a Hydroxyl Group. (2025). ResearchGate. [Link]

  • Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides. (2021). Organic Chemistry Portal. [Link]

  • Sguazzin, M. A., Johnson, J. W., & Magolan, J. (2021). Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides. Organic Letters, 23(9), 3373–3378. [Link]

  • Sulfamate synthesis by sulfamoylation. (n.d.). Organic Chemistry Portal. [Link]

  • Heagy, M. D. (1972). Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Journal of Chemistry, 50(6), 946-951. [Link]

  • Sulfamic acid purification. (1958).
  • A Useful Reagent for the Synthesis of Sulfamates and Sulfamides. (2021). Organic Letters. [Link]

  • Chapman, E., et al. (2022). Chemical approaches to the sulfation of small molecules: current progress and future directions. Essays in Biochemistry, 66(5), 585-597. [Link]

  • Sulfamate synthesis by amination. (n.d.). Organic Chemistry Portal. [Link]

  • Gauthier, D. R., et al. (2020). Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via SuFEx Click Chemistry and Photomediated 1,3-Rearrangement. ACS Catalysis, 10(15), 8456-8462. [Link]

  • El-Faham, A., et al. (2022). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 13(3), 269-285. [Link]

  • Bandar, J. S., et al. (2018). Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate. Tetrahedron, 74(38), 5589-5593. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2022). RSC Publishing. [Link]

  • Generation of Sulfamoyl Radical for the Modular Synthesis of Sulfonamides. (2024). ACS Catalysis. [Link]

  • A selective sulfamoylation agent. (2021). GalChimia. [Link]

  • The Hydrolysis of Sulfamoyl Chlorides. I. of Dimethylsulfamoyl Chloride. Heat Capacity of Activation, the. (1971). Journal of the American Chemical Society. [Link]

  • Sulfamoyl chlorides. (1986).
  • Sulfur(iv) reagents for the SuFEx-based synthesis of substituted sulfamate esters. (2023). Chemical Science. [Link]

  • Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates. (2018). ResearchGate. [Link]

  • Industrially applicable process for the sulfamoylation of alcohols and phenols. (2004).
  • Valihrach, L., et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. International Journal of Molecular Sciences, 23(23), 15234. [Link]

  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR. [Link]

  • Sulfonamide. (n.d.). Wikipedia. [Link]

  • Alternatives to Thionyl Chloride. (2023). Reddit. [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2023). ResearchGate. [Link]

  • Regioselective sulfamoylation at low temperature enables concise syntheses of putative small molecule inhibitors of sulfatases. (2019). Organic & Biomolecular Chemistry. [Link]

  • Hydrolysis stable sulfonyl chlorides. (2014). Reddit. [Link]

Sources

Optimization

optimizing reaction conditions for N-alkylation of sulfamates

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the N-alk...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the N-alkylation of sulfamate esters.

Sulfamates are critical pharmacophores in drug development (e.g., the anticonvulsant Topiramate), but their functionalization is notoriously plagued by poor regioselectivity, over-alkylation, and degradation under harsh basic conditions. This guide synthesizes field-proven insights, underlying chemical causality, and self-validating protocols to ensure your synthetic success.

Troubleshooting & FAQs: Mechanistic Insights

Q1: I am observing significant O-alkylation instead of my desired N-alkylation. How do I shift the regioselectivity? The Causality: The ambident nature of the sulfamate anion ( R−O−SO2​−NH− ) means alkylation can occur at either the nitrogen or the oxygen atom. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "harder" nucleophile, while the nitrogen is "softer." If you are using hard electrophiles (like alkyl tosylates or highly polarized alkyl chlorides) in polar aprotic solvents, O-alkylation becomes competitive. The Solution: Switch to softer electrophiles, such as alkyl iodides or bromides. Additionally, employing a heterogeneous basic catalyst like KF-Al₂O₃ shifts the coordination dynamics, tightly binding the harder oxygen atom to the alumina surface and leaving the softer nitrogen exposed for selective SN2 attack[1].

Q2: My reaction yields a complex mixture of unreacted starting material, mono-alkylated, and di-alkylated sulfamates. How can I achieve strict mono-N-alkylation? The Causality: Once the primary sulfamate is mono-alkylated, the resulting secondary sulfamate often retains significant nucleophilicity. In standard basic conditions (e.g., K₂CO₃ in DMF), the kinetic barrier between the first and second alkylation is too narrow, leading to over-alkylation. The Solution: You must alter the thermodynamic environment. Using 1 restricts the mobility of the intermediate, creating steric bulk at the solid-liquid interface that severely retards the second alkylation step[1].

Q3: My substrate (e.g., a carbohydrate-derived sulfamate) degrades in the presence of strong bases or at elevated temperatures. What is the alternative to direct alkyl halide displacement? The Causality: Base-mediated elimination or hydrolysis of the sulfamate ester linkage ( R−O−SO2​NH2​ ) can outpace the alkylation rate, especially when using primary or secondary alcohols as starting materials instead of halides. The Solution: Utilize the2. By reacting the sulfamate with an alcohol in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD), the reaction proceeds under exceptionally mild, neutral-to-slightly-acidic conditions[2]. The sulfamate acts as the pronucleophile (pKa ~10), selectively attacking the activated phosphonium intermediate to yield the N-alkylated product with complete inversion of stereochemistry at the alcohol carbon.

Strategic Workflows & Mechanistic Pathways

To assist in your experimental design, consult the decision matrix and mechanistic pathway below.

DecisionTree Start Substrate: Sulfamate Ester Q1 Electrophile Type? Start->Q1 AlkylHalide Alkyl Halide (R-X) Q1->AlkylHalide Alcohol Primary/Secondary Alcohol (R-OH) Q1->Alcohol Q2 Selectivity Requirement? AlkylHalide->Q2 Method3 Protocol B: Mitsunobu (PPh3, DIAD) Alcohol->Method3 Mono Strict Mono-N-Alkylation Q2->Mono Dialkyl Di-N-Alkylation / Robust Q2->Dialkyl Method1 Protocol A: KF-Al2O3, MeCN, 80°C Mono->Method1 Method2 Standard Base: K2CO3/Cs2CO3, DMF Dialkyl->Method2

Decision matrix for selecting the optimal N-alkylation workflow for sulfamate esters.

Mitsunobu Step1 PPh3 + DIAD Formation of Betaine Step2 Protonation by Sulfamate (pKa ~10) Step1->Step2 Step3 Alcohol Activation (Phosphonium Int.) Step2->Step3 Step4 SN2 Displacement by Sulfamate Anion Step3->Step4 Product N-Alkyl Sulfamate + Ph3P=O Step4->Product

Mechanistic pathway of the Mitsunobu reaction for sulfamate N-alkylation.

Quantitative Data: Method Comparison

When optimizing your route, use the following empirical data to guide your reagent selection.

Alkylation MethodReagents / CatalystSolventTemp (°C)Target SelectivityTypical YieldKey Limitation
Direct (Standard) K₂CO₃ or Cs₂CO₃DMF / DMSO60 - 95Di-alkylation40 - 70%High rates of over-alkylation; difficult purification.
Heterogeneous KF-Al₂O₃ (40 mol%)Acetonitrile80Strict Mono-alkylation75 - 92%Requires reactive alkyl halides (iodides/bromides).
Mitsunobu PPh₃, DIAD / DEADTHF / DCM0 to 25Mono-alkylation65 - 85%Atom economy is low; triphenylphosphine oxide byproduct.

Self-Validating Experimental Protocols

Protocol A: Highly Selective N-Monoalkylation via KF-Al₂O₃

Use this protocol when reacting primary sulfamates with alkyl halides to prevent di-alkylation.[1]

  • Catalyst Preparation: Ensure KF-Al₂O₃ is freshly dried. (If preparing in-house, mix KF and neutral Al₂O₃ in water, evaporate to dryness, and calcine at 250°C for 4 hours).

  • Reaction Assembly: In an oven-dried round-bottom flask under N₂, dissolve the sulfamate ester (1.0 equiv) in anhydrous acetonitrile (0.2 M).

  • Reagent Addition: Add KF-Al₂O₃ (40 mol%) followed by the alkyl halide (2.0 equiv).

  • Thermal Activation: Heat the suspension to 80°C and stir vigorously for 24–48 hours.

  • Validation Check 1 (In-Process): Monitor via TLC (EtOAc/Hexane). The primary sulfamate will have a lower Rf due to strong hydrogen bonding. The appearance of a single new, higher Rf spot confirms mono-alkylation. The absence of a third, even higher Rf spot validates that di-alkylation has been suppressed.

  • Workup: Cool to room temperature, filter the mixture through a Celite pad to remove the solid catalyst, and wash the pad with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: Mild N-Alkylation via Mitsunobu Conditions

Use this protocol when the substrate is base-sensitive or when coupling with complex alcohols.[2]

  • Reaction Assembly: In an oven-dried flask under Ar/N₂, dissolve the sulfamate ester (1.0 equiv), the target alcohol (1.1 equiv), and triphenylphosphine (1.2 equiv) in anhydrous THF (0.1 M).

  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath. Crucial: Strict temperature control prevents premature decomposition of the betaine intermediate.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.2 equiv) dropwise over 15 minutes.

  • Validation Check 1 (Visual): The reaction mixture should turn transiently yellow upon each drop of DIAD (formation of the betaine) and quickly fade to clear/pale yellow as the betaine is protonated by the sulfamate.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12–16 hours.

  • Validation Check 2 (In-Process): LC-MS is preferred over TLC here due to the co-elution risks with triphenylphosphine oxide (Ph₃P=O). Look for the [M+H]+ or [M−H]− mass of the N-alkylated product.

  • Workup & Purification: Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate. To remove Ph₃P=O, triturate the crude mixture in cold diethyl ether/hexane; the oxide will precipitate. Filter, concentrate the mother liquor, and purify via silica gel chromatography.

References

  • Saeidian, H., et al. "The first general protocol for N-monoalkylation of sulfamate esters: benign synthesis of N-monoalkylated Topiramate derivatives." Phosphorus, Sulfur, and Silicon and the Related Elements, Taylor & Francis. 1

  • Spillane, W. J., et al. "Sulfamic Acid and Its N- and O-Substituted Derivatives." Chemical Reviews, American Chemical Society. 2

Sources

Troubleshooting

Technical Support Center: Solubilization of 2-Hydroxyphenyl-N-(4-methylbenzyl)sulfamate

Welcome to the Application Scientist Support Center. 2-Hydroxyphenyl-N-(4-methylbenzyl)sulfamate is a highly lipophilic sulfamate derivative.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. 2-Hydroxyphenyl-N-(4-methylbenzyl)sulfamate is a highly lipophilic sulfamate derivative. Like many compounds in its class (e.g., steroid sulfatase inhibitors such as Irosustat/STX64), it exhibits classical Biopharmaceutics Classification System (BCS) Class II/IV behavior: high membrane permeability but exceptionally poor aqueous solubility[1][].

This portal provides researchers and formulation scientists with mechanistic insights, troubleshooting guides, and validated protocols to successfully formulate this compound for in vitro and in vivo applications.

Part 1: Frequently Asked Questions (FAQs) - The Science of Solubilization

Q1: Why does 2-hydroxyphenyl-N-(4-methylbenzyl)sulfamate precipitate so easily in aqueous media? A: The compound features a bulky, hydrophobic diphenolic/benzyl core that drives strong intermolecular stacking (high crystal lattice energy). Water molecules cannot easily disrupt these hydrophobic interactions. Consequently, when transitioning from an organic stock (like DMSO) to an aqueous buffer, the compound rapidly nucleates and precipitates rather than remaining in solution[3].

Q2: What is the recommended first-line solvent for preparing stock solutions? A: Dimethyl sulfoxide (DMSO) is the universal standard for sulfamate derivatives. You can typically achieve stock concentrations of 50–100 mg/mL in 100% DMSO[4][5]. Crucial Causality: DMSO disrupts the hydrogen bonding and hydrophobic stacking of the compound. However, you must use anhydrous, newly opened DMSO, as DMSO is highly hygroscopic; absorbed water will drastically reduce the compound's solubility limit[5].

Q3: Can I use pH adjustment to improve its solubility? A: No, this is highly discouraged. While pH adjustment is a common solubility enhancement technique for ionizable drugs[6], the sulfamate ester bond (-OSO2NH2) is susceptible to hydrolysis at extreme pH levels. Exposing the compound to highly acidic or basic conditions to force dissolution will likely degrade the active pharmaceutical ingredient (API) into its inactive phenolic byproduct.

Q4: Are cyclodextrins effective for this specific molecular structure? A: Yes. Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) is highly effective. The hydrophobic cavity of the cyclodextrin encapsulates the 4-methylbenzyl ring, shielding the lipophilic surface area from water, while the hydrophilic exterior of the cyclodextrin ensures aqueous solubility[5][7].

Part 2: Troubleshooting Guide - Common Experimental Issues

Issue 1: "My compound crashes out (forms cloudy suspensions) immediately upon dilution into cell culture media."

  • Root Cause: "Solvent crash." The sudden drop in DMSO concentration (from 100% to <1%) forces the lipophilic compound out of its solubilized state.

  • Solution: Employ a step-wise dilution strategy. First, dilute the DMSO stock into an intermediate co-solvent (e.g., PEG300 or a low concentration of Tween-80) before introducing it to the aqueous media. Alternatively, ensure your media contains carrier proteins (like 10% FBS or BSA), which act as physiological sinks to bind the free drug and prevent crystallization[8].

Issue 2: "I am seeing inconsistent pharmacokinetic (PK) exposure in my rodent models following oral gavage."

  • Root Cause: Poor dissolution rate in the gastrointestinal tract. If administered as a simple suspension, the compound's large particle size and hydrophobicity prevent it from dissolving into the GI fluids, leading to erratic absorption[1].

  • Solution: Shift from a suspension to a thermodynamically stable microemulsion or an inclusion complex. Utilizing a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline creates a self-emulsifying system that maintains the drug in a solubilized state throughout the GI tract[4][7].

Issue 3: "I attempted Hot Melt Extrusion (HME) to create a solid dispersion, but LC-MS shows degradation products."

  • Root Cause: Thermolability. Sulfamate groups can degrade under the high shear and thermal stress of HME.

  • Solution: Switch to a Solvent Evaporation method or Nanoprecipitation (e.g., forming PLGA nanoparticles). These methods operate at room temperature and have been successfully validated for related sulfamate inhibitors like Irosustat and STX140[1][9].

Part 3: Quantitative Data on Solubility Enhancement Strategies

The following table summarizes the validated formulation strategies for lipophilic sulfamate derivatives, comparing their solubilization capacity and physiological compatibility[4][5][7][9].

Formulation StrategyVehicle CompositionMax Achievable SolubilityVisual StateRecommended Application
Organic Stock 100% Anhydrous DMSO> 50 mg/mLClear SolutionIn vitro stock; long-term storage (-80°C)
Co-Solvent / Surfactant 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear SolutionIn vivo dosing (IV, IP, PO); routine PK/PD
Cyclodextrin Complex 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLClear SolutionIn vivo dosing; high-dose toxicity studies
Lipid Solution 10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear SolutionIn vivo PO dosing; lipophilic depots
Polymeric Nanoparticles PLGA (Poly lactic-co-glycolic acid) encapsulation~ 1-5 mg/mL (Equivalent)Opalescent NanosuspensionSustained release; targeted delivery

Part 4: Standard Operating Protocol (SOP)

Preparation of a Co-Solvent Formulation for In Vivo Dosing (2.5 mg/mL)

This protocol utilizes a validated co-solvent/surfactant system (DMSO/PEG300/Tween-80/Saline) to ensure the compound remains in a clear, solubilized state suitable for animal injection[4][5].

Self-Validating Principle: The sequential addition of solvents from least polar to most polar prevents premature precipitation. If the solution becomes cloudy at any step, the system has failed, indicating either moisture contamination or inaccurate pipetting.

Materials:

  • 2-Hydroxyphenyl-N-(4-methylbenzyl)sulfamate (API)

  • Anhydrous DMSO

  • PEG300

  • Tween-80

  • 0.9% Sterile Saline

Step-by-Step Methodology:

  • Stock Preparation: Weigh exactly 2.5 mg of the API into a sterile glass vial. Add 100 μL of anhydrous DMSO (10% of final volume).

  • Primary Solubilization: Vortex the vial for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2–5 minutes until a perfectly clear solution is achieved. Causality: DMSO completely disrupts the crystal lattice.

  • Co-Solvent Addition: Add 400 μL of PEG300 (40% of final volume) to the vial. Vortex thoroughly for 1 minute. The solution must remain clear. Causality: PEG300 acts as a miscible transition solvent, lowering the dielectric constant of the final mixture.

  • Surfactant Addition: Add 50 μL of Tween-80 (5% of final volume). Vortex vigorously. Causality: Tween-80 forms micelles that will trap the hydrophobic core of the drug once the aqueous phase is introduced.

  • Aqueous Dilution: Dropwise, add 450 μL of 0.9% Saline (45% of final volume) while continuously swirling the vial.

  • Final Validation: Inspect the vial against a light source. The formulation must be a homogeneous, clear solution without any visible precipitation or phase separation. Use immediately for dosing.

Part 5: Solubilization Workflow Visualization

The following decision matrix outlines the logical progression for selecting a solubilization strategy based on experimental needs.

G Start 2-Hydroxyphenyl-N- (4-methylbenzyl)sulfamate InVitro In Vitro Assays (Biochemical / Cell Culture) Start->InVitro InVivo In Vivo Dosing (Rodent Models) Start->InVivo DMSO Dissolve in 100% DMSO (Stock: 50-100 mg/mL) InVitro->DMSO CoSolvent Co-Solvent System (PEG300 + Tween-80) InVivo->CoSolvent Routine PK/PD Cyclo Complexation (20% SBE-β-CD) InVivo->Cyclo High Dose IV/PO Nano Nanoformulation (PLGA Nanoparticles) InVivo->Nano Targeted Delivery Media Dilute in Assay Media (Final DMSO < 0.5%) DMSO->Media Step-wise dilution Clear1 Clear Solution (Ready for Dosing) CoSolvent->Clear1 Prevents crash Clear2 Clear Solution (Ready for Dosing) Cyclo->Clear2 Shields lipophilicity Suspension Opalescent Suspension (Sustained Release) Nano->Suspension Encapsulation

Caption: Solubility Enhancement Decision Matrix for Sulfamate Derivatives.

References

1. - World Journal of Biology Pharmacy and Health Sciences 2. - National Institutes of Health (PMC) 3. - MedChemExpress 4. - TargetMol 5. - BOC Sciences 6. - ResearchGate 7. - National Institutes of Health (PMC)

(Note: 2-hydroxyphenyl-N-(4-methylbenzyl)sulfamate shares the core physicochemical properties of the extensively documented sulfamate inhibitor class, specifically Irosustat/STX64. Formulation strategies cited above are directly translatable based on shared structural lipophilicity and functional group sensitivities.)

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Optimizing Sulfatase Inhibition Assays

Welcome to the Application Scientist Support Center. Sulfatase enzymes—including Steroid Sulfatase (STS) and Arylsulfatases (ARSA, ARSB)—are critical targets in hormone-dependent oncology and lysosomal storage disorders.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Sulfatase enzymes—including Steroid Sulfatase (STS) and Arylsulfatases (ARSA, ARSB)—are critical targets in hormone-dependent oncology and lysosomal storage disorders. However, biochemical assays measuring their activity are notoriously prone to high background noise, poor reproducibility, and inconsistent IC50 values.

This guide synthesizes mechanistic causality with field-proven protocols to help researchers and drug development professionals build self-validating, robust assay systems.

Section 1: The Causality of Assay Failure (Core Principles)

Before troubleshooting, we must understand why these assays fail at a molecular level. Sulfatase assays typically rely on the hydrolysis of synthetic sulfate esters like 4-methylumbelliferyl sulfate (4-MUS) or p-nitrophenyl sulfate (pNPS).

  • Substrate Instability: Sulfate ester bonds are highly prone to spontaneous auto-hydrolysis in aqueous solutions. Improper storage or extreme buffer pH leads to a high baseline fluorescent/colorimetric signal, destroying the assay's dynamic range.

  • pH Sensitivity: Sulfatase isoforms have drastically different pH optima. Arylsulfatase B (ARSB) requires an acidic environment (pH 5.6)[1], whereas STS and certain bacterial arylsulfatases operate optimally at pH 7.5–8.0[2][3].

  • Inhibitor Modality: Many potent sulfatase inhibitors (e.g., sulfamates like Irosustat) act via irreversible, mechanism-based covalent modification of the active site formylglycine residue. Consequently, their apparent potency is highly dependent on pre-incubation time[4].

Section 2: Frequently Asked Questions & Troubleshooting Guides

Q1: My assay background (blank) is unacceptably high, reducing my signal-to-noise ratio. How do I fix this?

  • Causality: High background is almost exclusively caused by substrate auto-hydrolysis. 4-MUS and pNPS degrade over time in aqueous buffers, releasing the free fluorophore/chromophore before the enzyme is even added.

  • Solution: Always prepare substrate stock solutions freshly or store them in small, single-use aliquots at -80°C. Never subject them to freeze-thaw cycles.

  • Self-Validation: Run a "Buffer + Substrate" blank. If the signal of the blank is >10% of your maximum enzyme signal, discard the substrate batch. Furthermore, ensure your stop buffer is sufficiently basic (pH > 10.3, such as Glycine-Carbonate) to fully deprotonate the 4-methylumbelliferone product, maximizing its fluorescence and stabilizing the readout[3][5].

Q2: I am getting inconsistent IC50 values for standard inhibitors across different runs. What is causing this variability?

  • Causality: This is typically an issue with enzyme-inhibitor pre-incubation kinetics or compound aggregation. Because many STS inhibitors are time-dependent, variations in how long the compound sits with the enzyme before substrate addition will drastically shift the IC50 curve.

  • Solution: You must strictly standardize the pre-incubation time (e.g., exactly 15 minutes at 37°C) before initiating the reaction with the substrate[4].

  • Self-Validation: To rule out Pan-Assay Interference Compounds (PAINS) or inhibitor aggregation, add a non-ionic detergent (0.01% Triton X-100) to your assay buffer. If the IC50 shifts dramatically upon detergent addition, your compound was likely forming colloidal aggregates.

Q3: How can I selectively measure Arylsulfatase B (ARSB) activity in a crude cell lysate without interference from Arylsulfatase A (ARSA)?

  • Causality: ARSA and ARSB both cleave the fluorogenic substrate 4-MUS. However, they have different sensitivities to specific metal ions.

  • Solution: Perform the assay in a 0.05 M Sodium Acetate buffer at pH 5.6 and add 20 mM Barium Acetate. Barium selectively inhibits ARSA, ensuring the resulting fluorescent signal is entirely driven by ARSB[1].

Section 3: Data Presentation

Table 1: Comparison of Common Sulfatase Assay Substrates
SubstrateReadout TypeDetection WavelengthTarget EnzymesPros & Cons
4-MUS FluorometricEx: 360 nm / Em: 460 nmSTS, ARSA, ARSBPros: High sensitivity, adaptable to HTS.Cons: Prone to auto-hydrolysis; requires basic stop buffer.
pNPS ColorimetricAbs: 410 nmBacterial ArylsulfatasesPros: Cheap, simple continuous readout.Cons: Lower sensitivity; requires high enzyme concentration.
[³H]-E1S RadiometricScintillation CountingSTSPros: Gold standard, uses physiological substrate.Cons: Radioactive waste, low throughput, expensive.
NCS ColorimetricAbs: 515 nmARSA, ARSBPros: Classic established method.Cons: Less sensitive than fluorometric methods.
Table 2: Optimal Buffer Conditions for Major Sulfatase Isoforms
Enzyme IsoformOptimal pHPrimary Buffer SystemKey Additives / Modifiers
Steroid Sulfatase (STS) 7.50.5 M Tris-HClNone (Avoid high salts)
Arylsulfatase A (ARSA) 5.00.05 M Sodium AcetateInhibited by Barium Acetate
Arylsulfatase B (ARSB) 5.60.05 M Sodium Acetate20 mM Barium Acetate (to block ARSA)
Bacterial Arylsulfatase 7.5 - 8.050 mM Tris-HClMetal ion dependent (e.g., Zn²⁺, Ca²⁺)

Section 4: Experimental Protocol

High-Throughput Fluorogenic Steroid Sulfatase (STS) Inhibition Assay

This self-validating protocol utilizes 4-MUS to determine the IC50 of novel STS inhibitors.

Step 1: Reagent Preparation

  • Assay Buffer: Prepare 0.5 M Tris-HCl, pH 7.5. Add 0.01% Triton X-100 to prevent compound aggregation.

  • Stop Buffer: Prepare 1 M Tris-Cl or 0.1 M Glycine-Carbonate, pH 10.4[3].

  • Substrate Solution: Dissolve 4-MUS in Assay Buffer to a concentration of 5 mM (prepare fresh immediately before use).

Step 2: Enzyme-Inhibitor Pre-incubation

  • In a black 96-well microplate, add 20 µL of purified STS enzyme (or human placental microsomes) to each well.

  • Add 10 µL of test inhibitor (serially diluted in Assay Buffer with max 1% DMSO final concentration).

  • Include control wells: "Vehicle Control" (Enzyme + DMSO) and "Blank" (Buffer + DMSO, no enzyme).

  • Incubate the plate at 37°C for exactly 15 minutes. Critical: Standardizing this time ensures reproducible inhibition kinetics[4].

Step 3: Substrate Addition & Reaction

  • Initiate the reaction by adding 70 µL of the 5 mM 4-MUS Substrate Solution to all wells (Final volume = 100 µL).

  • Seal the plate and incubate at 37°C for 1 to 4 hours, depending on enzyme specific activity.

Step 4: Reaction Termination

  • Add 100 µL of Stop Buffer (pH 10.4) to all wells. Causality: The high pH abruptly denatures the enzyme and fully deprotonates the generated 4-methylumbelliferone, maximizing its quantum yield[3].

Step 5: Measurement & Analysis

  • Measure fluorescence using a microplate reader at Excitation 360 nm and Emission 465 nm.

  • Subtract the "Blank" RFU from all wells. Calculate % inhibition relative to the "Vehicle Control".

Section 5: Mandatory Visualizations

Troubleshooting Start High Background / Poor Reproducibility CheckBlank Check Blank (No Enzyme) Signal Start->CheckBlank HighBlank High Blank Signal CheckBlank->HighBlank Yes LowBlank Low Blank Signal CheckBlank->LowBlank No SubstrateIssue Substrate Auto-hydrolysis (Prepare fresh 4-MUS/pNPS) HighBlank->SubstrateIssue EnzymeIssue Enzyme Instability or Inhibitor Aggregation LowBlank->EnzymeIssue OptimizeBuffer Optimize pH & Add BSA Check Inhibitor Solubility EnzymeIssue->OptimizeBuffer

Fig 1. Logical troubleshooting workflow for resolving sulfatase assay reproducibility issues.

Pathway E1S Estrone Sulfate (E1S) (Inactive Pool) E1 Estrone (E1) (Active Estrogen) E1S->E1 Hydrolysis by STS STS Steroid Sulfatase (STS) Enzyme STS->E1S Catalyzes ER Estrogen Receptor (ER) Activation E1->ER Binds Proliferation Tumor Proliferation ER->Proliferation Stimulates Inhibitor STS Inhibitor (e.g., Irosustat) Inhibitor->STS Blocks Activity

Fig 2. Steroid sulfatase (STS) signaling pathway and the mechanism of targeted STS inhibition.

References

  • [2] Title: Mining Arylsulfatase from Genome-Scale Metabolic Pathways of Pseudoalteromonas sp. SR43-6 and Its Agar-Based Desulfurization Applications. Source: ACS Omega. URL:

  • [5] Title: Substrate Specific Sulfatase Activity from Hair Follicles in Recessive X-linked lchthyosis. Source: Acta Derm Venereol. URL:

  • [4] Title: Sulfamate | Research Chemicals & Reagent. Source: Benchchem. URL:

  • [1] Title: Profound Impact of Decline in N-Acetylgalactosamine-4-Sulfatase (Arylsulfatase B) on Molecular Pathophysiology and Human Diseases. Source: MDPI. URL:

  • [3] Title: Impact of carrageenan exposure on sulfatase activity and on Gag-derived disaccharide. Source: University of Illinois Chicago. URL:

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of Sulfamate Inhibitors

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the off-target effects of sulfamate-based inhibitors. By integrating establis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the off-target effects of sulfamate-based inhibitors. By integrating established principles of medicinal chemistry with cutting-edge analytical techniques, this document aims to equip you with the knowledge to design and execute experiments that yield specific and reliable results.

Part 1: Troubleshooting Guide - Navigating and Mitigating Off-Target Effects

Off-target effects, where a drug interacts with unintended molecules, are a significant hurdle in drug development, potentially leading to adverse reactions and reduced therapeutic efficacy.[1] This section provides a structured approach to identifying, characterizing, and minimizing these undesirable interactions for sulfamate inhibitors.

Initial Observation: Suspected Off-Target Activity

Question: My sulfamate inhibitor is showing an unexpected phenotype or toxicity in cellular assays that doesn't align with the known function of its intended target. How do I confirm if this is due to off-target effects?

Answer: This is a common challenge in drug discovery. The first step is to systematically rule out other possibilities and then gather direct evidence of off-target engagement.

Workflow for Investigating Suspected Off-Target Effects:

Troubleshooting_Off_Target_Effects cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Off-Target Identification cluster_2 Phase 3: Confirmation and Validation A Unexpected Phenotype or Toxicity Observed B Control Experiments: - Is the effect dose-dependent? - Is a structurally similar but inactive analog available? - Does knockdown/knockout of the intended target replicate the phenotype? A->B Validate Observation C Hypothesize Off-Target Activity B->C If controls suggest off-target effects D Broad Spectrum Screening C->D Proceed to Identification E Proteome-Wide Profiling: - Chemical Proteomics (e.g., ABPP) - Thermal Proteome Profiling (e.g., CETSA) D->E F Kinome Profiling D->F G Phenotypic Screening D->G H Identify Potential Off-Targets E->H F->H G->H I Validate with Orthogonal Assays: - Recombinant enzyme assays - Isothermal titration calorimetry (ITC) - Surface plasmon resonance (SPR) H->I J Cellular Target Engagement Assays (e.g., CETSA) H->J K Confirm Phenotype with Target-Specific Tools (e.g., siRNA, CRISPR) J->K

Caption: Workflow for troubleshooting suspected off-target effects.

Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm if your sulfamate inhibitor binds to its intended target and potential off-targets within a cellular environment.[2][3][4][5] It measures changes in the thermal stability of proteins upon ligand binding.[2][3][4]

  • Cell Culture and Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat the cells with your sulfamate inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate for a sufficient time to allow for cellular uptake and target binding.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. This step is crucial for denaturing and precipitating unbound proteins.[4]

  • Protein Extraction and Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble target protein using methods like Western blot or mass spectrometry.[3]

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Medicinal Chemistry Strategies for Minimizing Off-Target Effects

Question: I've confirmed that my sulfamate inhibitor has significant off-target activity. What structural modifications can I make to improve its selectivity?

Answer: Rational drug design is a key strategy to enhance selectivity.[6] By modifying the inhibitor's structure, you can optimize its interactions with the intended target while minimizing binding to off-targets.[6][7]

Key Medicinal Chemistry Approaches:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of your inhibitor and assess the impact on both on-target and off-target activity. For sulfamate-based inhibitors, modifications to the aromatic ring and the linker region can significantly impact selectivity.[8][9][10][11][12] For instance, the position of substituents on a phenyl ring can influence binding to the active site.[13]

  • Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physical or chemical properties but can lead to improved selectivity and pharmacokinetic properties.[14][15][16][17][18] For example, replacing a metabolically liable group with a more stable bioisostere can enhance the drug's half-life and reduce the formation of reactive metabolites that might cause off-target toxicity.[16]

Table 1: Common Bioisosteric Replacements for Functional Groups in Sulfamate Inhibitors

Original GroupPotential Bioisostere(s)Rationale for Replacement
PhenylPyridine, ThiopheneModulate electronic properties and solubility.[16]
Carboxylic AcidTetrazole, AcylsulfonamideImprove metabolic stability and cell permeability.[16][17]
MethylTrifluoromethylIncrease metabolic stability and binding affinity.
HydrogenFluorineEnhance metabolic stability and binding interactions.[16]

Workflow for Rational Drug Design to Enhance Selectivity:

Rational_Drug_Design_Workflow cluster_0 Step 1: Understand the Binding Landscape cluster_1 Step 2: Design and Synthesize Analogs cluster_2 Step 3: Evaluate and Iterate A Co-crystal Structure of Inhibitor with Target C Identify Key Binding Interactions and Selectivity Pockets A->C B Homology Modeling of Target and Off-Targets B->C D Structure-Activity Relationship (SAR) Studies C->D Guide Design E Bioisosteric Replacements C->E Guide Design F Computational Modeling (Docking, Molecular Dynamics) C->F Guide Design G Synthesize a Focused Library of Analogs D->G E->G F->G H Screen Analogs for On-Target and Off-Target Activity G->H I Determine Selectivity Index H->I J ADME-Tox Profiling I->J K Select Lead Candidate for Further Optimization J->K K->D Iterate if necessary

Caption: Workflow for rationally designing more selective inhibitors.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common off-targets for sulfamate-based inhibitors?

A1: While the off-target profile is specific to the individual inhibitor's structure, sulfamate-containing compounds can potentially interact with other sulfatases or enzymes that have a similar active site topology. Kinases are also a common class of off-targets for many small molecule inhibitors due to the conserved nature of the ATP-binding pocket.[7][19] Therefore, comprehensive kinome profiling is often recommended.[20][21][22][23][24]

Q2: How can I proactively design sulfamate inhibitors with better selectivity from the start?

A2: Incorporating selectivity assays early in the drug discovery process is crucial.[6][7][25]

  • Target Class-Specific Screening: If your target is a member of a large family (e.g., sulfatases, kinases), screen your initial hits against a panel of related family members to identify selective compounds early on.

  • Computational Approaches: Utilize computational tools for in silico screening and prediction of off-target binding.[26][27] This can help prioritize which compounds to synthesize and test.

  • Structure-Based Design: If a crystal structure of your target is available, use it to design inhibitors that exploit unique features of the target's active site that are not present in potential off-targets.[6][7]

Q3: What is the role of ADME-Tox profiling in minimizing off-target effects?

A3: Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicology (Tox) studies are essential for understanding a drug candidate's overall behavior in a biological system.[28][29][30][31] Poor metabolic stability can lead to the formation of reactive metabolites that may covalently bind to off-target proteins, causing toxicity.[28] Early ADME-Tox profiling helps identify compounds with favorable properties, reducing the risk of late-stage failures due to unforeseen toxicity.[28][30][32]

Q4: Are there commercial services available to help me profile the selectivity of my sulfamate inhibitor?

A4: Yes, several contract research organizations (CROs) offer services for off-target profiling. These include:

  • Kinome Profiling: Services like those offered by Pamgene, AssayQuant, and Cell Signaling Technology can screen your inhibitor against a large panel of kinases to determine its kinase selectivity profile.[20][22][23]

  • Proteome-Wide Off-Target Identification: Companies may offer services based on chemical proteomics or other advanced techniques to identify a broader range of potential off-targets.[33][34][35][36]

Q5: What level of selectivity is generally considered "good enough" for a therapeutic candidate?

A5: There is no universal answer, as the required selectivity depends on the therapeutic indication and the specific off-targets. A common benchmark in biochemical assays is a >10 to >100-fold higher potency for the intended target compared to off-targets.[37] However, the ultimate goal is to have a sufficient therapeutic window, where the inhibitor is effective at a concentration that does not cause significant on-target or off-target toxicity.

References

  • How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025, May 21).
  • KinomePro - Pamgene.
  • CETSA Target Engagement directly in cells | Pelago Bioscience.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications.
  • Kinome Profiling Service | MtoZ Biolabs.
  • Bioisosterism: A Rational Approach in Drug Design | Chemical Reviews - ACS Publications.
  • Activity-Based Kinase Selectivity and Profiling Services - AssayQuant.
  • Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design - arXiv. (2025, December 3).
  • KinomeView Profiling - Cell Signaling Technology.
  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH.
  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025, May 5).
  • Kinase Panel Profiling I Pharmaron CRO Services.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
  • Bioisosteric Replacements - Chemspace.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24).
  • In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery.
  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing).
  • Rational approaches to improving selectivity in drug design - American Chemical Society.
  • Design, Synthesis, and Characterization of Sulfamide and Sulfamate Nucleotidomimetic Inhibitors of hHint1 - PMC.
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
  • Rational Approaches to Improving Selectivity in Drug Design - PMC - NIH.
  • Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC.
  • ADME Tox Studies: Shaping Drug Development Pathways | Biotechfarm.
  • Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. (2022, January 19).
  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020, October 3).
  • Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. (2025, April 14).
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21).
  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed.
  • Design and synthesis of 3-benzylaminocoumarin-7-O-sulfamate derivatives as steroid sulfatase inhibitors - PubMed. (2020, March 15).
  • Structure-activity Relationship Determination Within a Group of Substituted Phenyl Sulfamate Based Compounds Against the Enzyme Oestrone Sulfatase - PubMed. (2003, February 15).
  • Rational Approaches to Improving Selectivity in Drug Design.
  • Structure-activity relationship determination within a group of substituted phenyl sulfamate based compounds against the enzyme oestrone sulfatase - Oxford Academic. (2010, February 18).
  • Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC.
  • Structure-activity relationship determination within a group of substituted phenyl sulfamate based compounds against the enzyme oestrone sulfatase | Request PDF - ResearchGate. (2025, August 10).
  • Proteomics Approaches to Overcome Undruggable Targets in Disease - AZoLifeSciences. (2026, February 17).
  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery - ACS Publications.
  • Small Molecule Inhibitors Selection Guide - Biomol GmbH. (2020, September 20).
  • Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors.
  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery - PubMed. (2025, November 13).
  • The structural proteome-wide off-target pipeline integrating ligand... - ResearchGate.
  • Assessment of in vitro assays and quantitative determination of selectivity and modality of inhibitors targeting the cell cycle regulating, oncogenic cyclin-dependent kinases - PubMed. (2025, February 18).
  • Off Target Effect - Massive Bio. (2026, January 6).
  • Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1.
  • Design, synthesis, and biological evaluation of new arylamide derivatives possessing sulfonate or sulfamate moieties as steroid sulfatase enzyme inhibitors | Scilit.
  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (2025, January 21).
  • Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. (2026, March 3).
  • Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents - RSC Publishing.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI. (2021, August 12).

Sources

Optimization

refining protocols for cell-based assays with sulfamate compounds

Welcome to the Technical Support Center for Sulfamate Compound Assays. As a Senior Application Scientist, I have designed this portal to bridge the gap between theoretical pharmacology and benchtop reality.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfamate Compound Assays. As a Senior Application Scientist, I have designed this portal to bridge the gap between theoretical pharmacology and benchtop reality.

Sulfamate-based compounds—ranging from steroid sulfatase (STS) inhibitors like Irosustat to carbonic anhydrase (CA) inhibitors like Topiramate and S4—present unique challenges in cell-based assays. Their highly polar sulfamate groups mimic natural substrates (like sulfates) or bind tightly to metalloenzyme active sites (like zinc in CA). However, this same polarity often severely restricts their passive diffusion across lipid bilayers, leading to a notorious discrepancy between cell-free and intact-cell assay data.

This guide provides field-proven, self-validating protocols, mechanistic insights, and troubleshooting logic to ensure your assays yield robust, reproducible data.

Mechanistic Foundations: Target Engagement

To optimize an assay, you must first understand the journey of the inhibitor. Sulfamates targeting STS must permeate the cell membrane to reach the endoplasmic reticulum, where they covalently modify a critical formylglycine (fGly) residue[1]. Conversely, sulfamates targeting CAIX act on the extracellular domain of a membrane-bound protein, but their efficacy is entirely dependent on the tumor microenvironment (hypoxia and pH)[2].

Pathway Compound Sulfamate Compound (e.g., Irosustat, S4) Uptake Cellular Uptake / Membrane Interaction Compound->Uptake Permeability Dependent Target Target Enzyme (STS in ER / CAIX on Membrane) Uptake->Target Localization Binding Active Site Binding (fGly modification / Zn2+ chelation) Target->Binding Covalent or Ionic Effect Phenotypic Readout (Proliferation drop / pH shift) Binding->Effect Assay Measurement

Cellular uptake and target engagement pathway for sulfamate inhibitors.

Core Self-Validating Protocols

Do not rely on simple viability readouts without confirming target engagement. The following protocols are engineered as self-validating systems, ensuring that every result can be internally verified.

Protocol 1: Intact Cell Radioisotope Assay for STS Inhibition

Causality: We utilize intact MCF-7 breast cancer cells rather than cell lysates to account for membrane permeability—a major hurdle for highly polar sulfamate compounds[3]. Toluene extraction is used because it selectively partitions the unconjugated product into the organic phase, leaving the highly polar unreacted substrate in the aqueous phase.

  • Step 1: Cell Seeding. Seed MCF-7 cells in 6-well plates at 2.5×105 cells/well. Incubate for 24 hours to allow adhesion.

  • Step 2: Inhibitor Pre-incubation. Treat cells with varying concentrations of the sulfamate inhibitor (e.g., 0.1 nM to 10 µM) in serum-free media for 2 hours. Causality: Sulfamates act as irreversible inhibitors by undergoing a nucleophilic substitution reaction with the fGly residue[1]. Pre-incubation ensures complete target engagement before substrate introduction.

  • Step 3: Substrate Addition. Add 20 nM of[ 3 H]estrone-3-sulfate ([ 3 H]E1S) to each well. Incubate for exactly 4 hours at 37°C.

  • Step 4: Toluene Extraction. Transfer 0.5 mL of the media to a glass tube containing 2.5 mL of toluene. Vortex vigorously for 1 minute, then centrifuge at 2000 x g for 5 minutes. Causality: This physically separates the non-polar product ([ 3 H]estrone) from the polar substrate.

  • Step 5: Scintillation Counting. Extract 1 mL of the upper toluene layer, mix with scintillation fluid, and count.

  • Validation Check (Self-Validation): Spike a control well with a known potent irreversible inhibitor (e.g., 1 µM Irosustat) to define the maximum inhibition baseline. If residual radioactive signal in this well exceeds 5% of the vehicle control, your phase separation during extraction is contaminated, and the assay must be repeated.

Protocol 2: Hypoxia-Induced CAIX Inhibition Assay

Causality: CAIX is a transmembrane protein upregulated by the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) to maintain pH balance in acidic tumor microenvironments. Normoxic assays will yield false negatives for CAIX-specific sulfamates[2].

  • Step 1: Cell Seeding. Plate HT29 or MDA-MB-231 cells in 96-well plates at 1×104 cells/well.

  • Step 2: Hypoxia Pre-conditioning. Transfer plates to a hypoxia chamber (0.2% - 1% O 2​ , 5% CO 2​ ) for 24 hours. Causality: This time is required for the transcriptional upregulation and membrane localization of CAIX[2].

  • Step 3: Drug Treatment. Treat with the sulfamate CAIX inhibitor (e.g., S4) alone, or in combination with a weakly basic chemotherapeutic like Doxorubicin. Causality: CAIX inhibition reduces extracellular acidification, which traps basic drugs outside the cell. Inhibiting CAIX restores the pH gradient, driving Doxorubicin uptake and enhancing efficacy[2].

  • Step 4: Viability Readout. After 72 hours, perform a Sulforhodamine B (SRB) or CellTiter-Glo assay to assess viability.

  • Validation Check (Self-Validation): Run a parallel Western blot on lysates from your hypoxic vs. normoxic control wells. If CAIX expression is not upregulated at least 5-fold in the hypoxic cohort, the hypoxia chamber seal or gas mixture failed, invalidating the viability data.

Quantitative Benchmarks: The Permeability Drop-Off

When evaluating novel sulfamates, you will frequently observe a "permeability penalty"—a significant shift in IC 50​ values between purified enzymes and intact cells. The table below summarizes expected shifts based on authoritative literature.

Compound Class / NameTargetCell-Free IC 50​ Intact Cell IC 50​ Fold ShiftCausality for Shift
Irosustat (667 COUMATE) STS~8 nM~2.4 nMEnhanced Active intracellular accumulation and high lipophilicity of the coumarin core[4].
Compound 4m (Triazole sulfamate) STS~1.2 nM>100 nMReduced Poor cell membrane permeability due to excessive polarity and lack of lipophilic compensating groups[1].
S4 CAIX~9 nM~140 nMReduced While CAIX is extracellular, the highly acidic hypoxic tumor microenvironment limits the diffusion and binding kinetics of the inhibitor[2].
Topiramate CA II/IX~10-20 nM~200 nMReduced Variable active site accessibility and off-target sequestration in complex intracellular matrices[5].

Troubleshooting & FAQs

Use the diagnostic logic tree below to isolate the root cause of your assay failures, followed by specific Q&A resolutions.

Troubleshooting Start Assay Failure Detected Check1 Is IC50 Cell-Free << Intact Cell? Start->Check1 Perm Permeability Issue: Optimize lipophilicity Check1->Perm Yes Check2 Is background signal high? Check1->Check2 No Ext Extraction Issue: Improve phase separation Check2->Ext Yes Check3 No viability effect observed? Check2->Check3 No Cond Expression Issue: Check hypoxia/hormone levels Check3->Cond Yes

Diagnostic logic tree for troubleshooting sulfamate cell-based assays.

Q: Why does my novel sulfamate compound show excellent sub-nanomolar potency in placental microsomes but fails completely in intact MCF-7 cells? A: This is the classic permeability paradox of sulfamates. The sulfamate group (-OSO 2​ NH 2​ ) is highly polar because it is designed to mimic natural sulfates. While this is perfect for binding the STS active site, it severely restricts passive diffusion across the lipid bilayer. If your compound lacks lipophilic compensating groups (such as appropriate alkyl chains at the C-3 or C-4 positions of a coumarin core), it will fail to reach the endoplasmic reticulum in cell-based assays[3].

Q: My CAIX inhibitor shows no effect on cell viability in standard culture. Is the compound a failure? A: Not necessarily. CAIX is a hypoxia-induced enzyme. Under standard normoxic cell culture conditions (21% O 2​ ), CAIX expression is virtually non-existent. You must pre-condition your cells in a hypoxia chamber to stabilize HIF-1α and induce CAIX expression before assaying. Furthermore, CAIX inhibitors often do not kill cells directly; they modulate pH. They are best assayed in combination with weakly basic chemotherapeutics (like Doxorubicin) to observe a synergistic viability drop[2].

Q: How do I resolve high background noise in the [3H]E1S conversion assay? A: High background usually results from incomplete phase separation during the toluene extraction step. The unreacted [3H]E1S must remain entirely in the aqueous phase. Ensure you are vortexing vigorously for a full minute, and do not skip the centrifugation step. When pipetting the upper toluene layer, leave at least 1 mm of toluene above the aqueous interface to avoid aspirating any polar substrate.

Q: My cells are dying across all wells, including the negative control. What is happening? A: Sulfamates can be notoriously difficult to dissolve, often requiring high concentrations of DMSO. If your final assay concentration of DMSO exceeds 0.5% (v/v), you are likely observing solvent toxicity rather than compound efficacy. Prepare higher concentration stock solutions to ensure the final DMSO concentration in the well remains below 0.1%.

References

  • The Sulfamate Small Molecule CAIX Inhibitor S4 Modulates Doxorubicin Efficacy Source: PubMed Central (PMC) URL:[Link]

  • C-3- and C-4-Substituted Bicyclic Coumarin Sulfamates as Potent Steroid Sulfatase Inhibitors Source: ACS Omega URL:[Link]

  • Development of Sulfamoylated 4‑(1-Phenyl‑1H‑1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors Source: MOST Wiedzy URL:[Link]

  • Steroid Sulphatase and Its Inhibitors: Past, Present, and Future Source: MDPI URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Carbohydrate-Based Sulfamates as Carbonic Anhydrase Inhibitors Source: SciSpace URL:[Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Addressing Batch-to-Batch Variability in Synthesis

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for understanding, troubleshooting, and mitigat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for understanding, troubleshooting, and mitigating batch-to-batch variability in chemical synthesis. Inconsistent outcomes in synthesis not only impact research timelines and development costs but can also have significant consequences for product quality and patient safety in the pharmaceutical industry.[1][2] This resource is designed to equip you with the knowledge and tools to ensure the robustness and reproducibility of your synthetic processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability?

A1: Batch-to-batch variability can be introduced at nearly any stage of the synthesis process. The most common culprits include:

  • Raw Material Inconsistency: Variations in the purity, particle size, crystal form, or even trace impurities of starting materials and reagents can significantly affect reaction kinetics and impurity profiles.[1][3]

  • Process Parameter Deviations: Seemingly minor fluctuations in temperature, pressure, agitation speed, reaction time, or the rate of reagent addition can lead to substantial differences in yield and purity.[1][4]

  • Human Factor: Differences in operator techniques, even when following the same Standard Operating Procedure (SOP), can introduce variability, especially in manual or semi-automated processes.[5]

  • Equipment Condition: Variations in equipment performance, such as changes in heat transfer efficiency or mixing dynamics, can impact reaction consistency.[5]

  • Work-up and Purification Procedures: Inconsistent work-up or purification methods can lead to variable product loss and impurity removal.[4][6]

Q2: My reaction yield is inconsistent across batches. Where should I start troubleshooting?

A2: Begin by systematically evaluating the most likely sources of variation. A good starting point is to analyze the crude reaction mixture using techniques like NMR, LC-MS, or GC-MS to identify unreacted starting materials or the presence of side products.[6] If a significant amount of starting material remains, it could indicate an incomplete reaction, possibly due to insufficient reaction time, incorrect temperature, or a deactivated catalyst.[6] The presence of unexpected byproducts might point to impure starting materials or solvent contamination.[6]

Q3: How can I ensure the quality of my starting materials?

A3: Implementing a robust raw material qualification program is crucial. This should involve:

  • Supplier Qualification: Partner with suppliers who can provide consistent quality and have robust quality control measures in place.[3]

  • Incoming Material Testing: Upon receipt, qualify all critical raw materials using appropriate analytical techniques (e.g., NMR, HPLC, Karl Fischer titration) to confirm identity, purity, and other critical attributes.[4]

  • Certificate of Analysis (CoA) Review: While a CoA provides valuable information, it's often beneficial to perform your own targeted testing for critical parameters that may not be included.

Q4: What is Quality by Design (QbD) and how can it help?

A4: Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control.[7] Instead of relying on end-product testing to ensure quality, QbD builds quality into the manufacturing process from the start.[2] By identifying Critical Quality Attributes (CQAs) of the final product and the Critical Process Parameters (CPPs) that affect them, you can establish a "design space" – a multidimensional combination of input variables and process parameters that have been demonstrated to provide assurance of quality.[7][8] Operating within this design space is not considered a change and helps ensure batch-to-batch consistency.[8]

Q5: What are Process Analytical Technologies (PAT)?

A5: Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely, often real-time, measurements of critical process parameters and quality attributes.[9][10][11] By integrating in-line or on-line analytical tools (e.g., NIR, Raman spectroscopy), PAT allows for continuous monitoring and proactive control of the manufacturing process, reducing variability and the need for extensive end-product testing.[9][11]

Troubleshooting Guides

This section provides in-depth troubleshooting strategies for common issues related to batch-to-batch variability.

Issue 1: Inconsistent Yield and Impurity Profile

Symptoms:

  • Significant fluctuations in the percentage yield of the desired product across different batches.

  • Variable levels of known impurities or the appearance of new, unexpected impurities in some batches.

Causality and Troubleshooting Workflow:

Inconsistent yield and impurity profiles are often intertwined and point to a lack of control over the reaction itself. The following workflow can help systematically identify the root cause.

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start [label="Inconsistent Yield/Impurity Profile Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; raw_materials [label="1. Raw Material Analysis\n- Re-test purity of starting materials & reagents\n- Check for contaminants (e.g., water, metals)"]; reaction_conditions [label="2. Reaction Condition Verification\n- Calibrate temperature/pressure sensors\n- Verify addition rates & stirring speed\n- Monitor reaction progress (e.g., TLC, UPLC)"]; workup [label="3. Work-up & Purification Review\n- Standardize extraction procedures (pH, solvent volumes)\n- Evaluate chromatography conditions (resin, solvent gradient)\n- Assess potential for product degradation"]; doe [label="4. Design of Experiments (DoE)\n- Systematically vary critical parameters\n- Identify key factors and interactions\n- Define a robust operating range"]; pat [label="5. Implement Process Analytical Technology (PAT)\n- In-line monitoring of reaction\n- Real-time control of critical parameters"]; end [label="Consistent Process Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> raw_materials; raw_materials -> reaction_conditions [label="If raw materials are consistent"]; reaction_conditions -> workup [label="If reaction conditions are consistent"]; workup -> doe [label="If work-up is consistent"]; doe -> pat; pat -> end; }

Figure 1: Workflow for Troubleshooting Inconsistent Yield and Impurity Profiles.

Detailed Steps & Methodologies:

  • Raw Material Characterization:

    • Protocol: Select representative samples from "good" and "bad" batches of starting materials. Perform head-to-head analytical comparisons using techniques like ¹H NMR, ¹³C NMR, LC-MS, GC-MS, and Karl Fischer titration for water content.

    • Causality: Even small amounts of reactive impurities in starting materials can initiate side reactions, leading to the formation of byproducts and consumption of the desired product.[3] Water content can be particularly problematic in moisture-sensitive reactions.

  • Reaction Condition Monitoring:

    • Protocol: For a new batch, meticulously document all process parameters. Use calibrated probes for temperature and pressure. If possible, use in-situ monitoring tools like FTIR or Raman spectroscopy to track the consumption of reactants and the formation of products and byproducts in real-time.

    • Causality: Chemical reactions are highly sensitive to their environment. For example, a slight increase in temperature can accelerate a side reaction that was negligible at the intended temperature.[4] Inconsistent mixing can create localized "hot spots" or areas of high concentration, leading to non-uniform reaction progress.[1]

  • Work-up and Purification Analysis:

    • Protocol: Analyze samples taken before and after each work-up and purification step (e.g., crude reaction mixture, post-extraction organic layer, column chromatography fractions). This can help pinpoint where product loss or impurity introduction is occurring.

    • Causality: Product can be lost during extractions if the pH is not optimal for partitioning into the desired solvent.[6] During chromatography, using inconsistent resin quality or poorly prepared solvent gradients can lead to co-elution of the product with impurities.[12]

  • Design of Experiments (DoE):

    • Protocol: Once potential critical parameters are identified, use a statistical approach like DoE to systematically vary these factors (e.g., temperature, concentration, catalyst loading) simultaneously.[13][14] This allows for the efficient identification of optimal conditions and an understanding of how different parameters interact.[13][15]

    • Causality: Unlike the "one-factor-at-a-time" approach, DoE can reveal interactions between variables.[15][16] For instance, the optimal temperature for a reaction might be dependent on the concentration of a particular reactant.

Issue 2: Variability in Physical Properties

Symptoms:

  • Inconsistent crystal form (polymorphism), particle size distribution, or bulk density.

  • Variable dissolution rates or bioavailability in downstream applications.

Causality and Troubleshooting Workflow:

Variability in physical properties often arises during the final isolation and purification steps of a synthesis. These properties can be critical for the performance of the final product, especially for active pharmaceutical ingredients (APIs).[17]

digraph "Troubleshooting_Physical_Properties" { graph [fontname="Arial", label=""]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

start [label="Inconsistent Physical Properties Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; crystallization [label="1. Crystallization/Precipitation Analysis\n- Control cooling rate & agitation\n- Investigate solvent system & supersaturation\n- Consider seeding strategies"]; drying [label="2. Drying Process Review\n- Standardize temperature, pressure, and time\n- Monitor for solvent and polymorph changes"]; milling [label="3. Milling/Post-Processing Evaluation\n- Calibrate milling equipment\n- Control milling time and energy\n- Assess impact on particle size and crystallinity"]; characterization [label="4. Comprehensive Characterization\n- Use XRD for polymorph analysis\n- Use laser diffraction for particle size\n- Use microscopy for morphology"]; end [label="Consistent Physical Properties Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> crystallization; crystallization -> drying [label="If crystallization is controlled"]; drying -> milling [label="If drying is consistent"]; milling -> characterization [label="If post-processing is standardized"]; characterization -> end; }

Figure 2: Workflow for Troubleshooting Inconsistent Physical Properties.

Detailed Steps & Methodologies:

  • Crystallization/Precipitation Control:

    • Protocol: Implement a controlled crystallization process. Key parameters to standardize include the solvent system, cooling rate, agitation speed, and the level of supersaturation. Consider using a seeding strategy, where a small amount of the desired crystal form is added to the solution to promote its formation.

    • Causality: The formation of different polymorphs is a common cause of batch-to-batch variability.[18] Polymorphs are different crystal structures of the same compound, and they can have different physical properties, such as solubility and stability.[18] The specific polymorph obtained can be highly sensitive to the crystallization conditions.

  • Drying Process Standardization:

    • Protocol: Standardize the drying process by controlling the temperature, pressure (if using a vacuum oven), and drying time.

    • Causality: The drying process can not only remove residual solvents but can also induce polymorphic transformations if not properly controlled.

  • Milling and Post-Processing:

    • Protocol: If the material is milled to achieve a specific particle size, ensure that the milling equipment is properly calibrated and that the milling time and energy are consistent.

    • Causality: Milling can affect the particle size distribution and can sometimes induce changes in the crystal form or introduce amorphous content.

  • Analytical Characterization:

    • Protocol: Employ a suite of analytical techniques to characterize the physical properties of the final product.

      • Powder X-ray Diffraction (PXRD): To identify the crystal form and detect the presence of different polymorphs.

      • Laser Diffraction: To measure the particle size distribution.

      • Scanning Electron Microscopy (SEM): To visualize the particle morphology.

      • Dynamic Vapor Sorption (DVS): To assess the amorphous content and moisture sorption properties.[18]

    • Causality: A thorough analytical characterization is essential to confirm that the implemented process controls are effective in producing a consistent final product.

Data Presentation

Table 1: Example of Critical Process Parameter (CPP) Control for a Hypothetical Synthesis
Process Step Critical Process Parameter (CPP) Target Acceptable Range Monitoring Method
Reaction Temperature80 °C78 - 82 °CCalibrated Temperature Probe
Reagent B Addition Time60 min55 - 65 minAutomated Syringe Pump
Stirring Speed300 RPM290 - 310 RPMCalibrated Tachometer
Crystallization Cooling Rate0.5 °C/min0.4 - 0.6 °C/minProgrammed Cooling Bath
Seeding Temperature50 °C49 - 51 °CCalibrated Temperature Probe
Drying Oven Temperature60 °C58 - 62 °CCalibrated Oven Thermometer
Vacuum Pressure< 10 mbar< 10 mbarCalibrated Vacuum Gauge

Conclusion

Addressing batch-to-batch variability is a multifaceted challenge that requires a systematic and data-driven approach. By understanding the potential sources of variation, implementing robust process controls, and utilizing modern analytical and statistical tools, researchers and drug development professionals can significantly improve the consistency and reliability of their synthetic processes. This not only leads to more efficient research and development but also ensures the quality and safety of the final product.

References

  • American Chemical Society. (2014, October 28). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. ACS Publications. Retrieved from [Link]

  • Tianming Pharmaceutical. (2025, December 19). Batch-to-Batch Consistency: Why It Matters for Intermediates. Atianming. Retrieved from [Link]

  • ResearchGate. (n.d.). Identifying sources of batch to batch variation in processability. Retrieved from [Link]

  • Scimed. (n.d.). 5 Ways to Improve Batch Consistency Without Changing Your Process. Retrieved from [Link]

  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variability. Retrieved from [Link]

  • Neuland Labs. (2026, February 19). Achieving Batch to Batch Consistency in API Synthesis. Retrieved from [Link]

  • BioPharm International. (2020, November 12). Raw Material Variability. Retrieved from [Link]

  • International Council for Harmonisation. (2009, August). ICH Harmonised Tripartite Guideline: Pharmaceutical Development Q8(R2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]

  • Reddit. (2020, February 26). Synthesis - General tips for improving yield?. r/chemistry. Retrieved from [Link]

  • Labcompare. (2023, April 11). Overcoming Challenges and Improving Efficiency in Protein Purification. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies. Retrieved from [Link]

  • Siemens. (n.d.). How to Optimize Batch Cycle Production While Enhancing Operational Flexibility to Improve Quality and Speed. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • IntuitionLabs. (2025, November 15). ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD. Retrieved from [Link]

  • Bruker. (n.d.). Process Analytical Technology (PAT). Retrieved from [Link]

  • 53Biologics. (2025, October 7). Downstream Processing Challenges in Biologics Manufacturing. Retrieved from [Link]

  • Proconex. (2025, February 5). How Batch Processing Enhances Product Quality and Consistency. Retrieved from [Link]

  • Quora. (2019, March 17). What are some experimental errors that affect the percent yield in a chemical reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioprocess Challenges in Purification of Therapeutic Protein Charge Variants. Retrieved from [Link]

  • Scilife. (2025, November 18). ICH Q8 R2: How to Apply Quality by Design and Win Regulatory Confidence. Retrieved from [Link]

  • ResearchGate. (n.d.). Design of experiments (DoE) for the optimization of chemical reactions. Retrieved from [Link]

  • Medium. (2026, January 27). Why Your Chemistry Experiments Rarely Hit 100% Yield: The Real-World Hurdles. Retrieved from [Link]

  • Unique AUT. (n.d.). What is Process Analytical Technology (PAT)?. Retrieved from [Link]

  • ACS Publications. (2025, May 12). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). Retrieved from [Link]

  • Innopharma Technology. (2024, September 6). Process Analytical Technology: Enhancing Pharma Development. Retrieved from [Link]

  • VICH. (2021, November 10). VICH/IN/21014. Retrieved from [Link]

  • Cell Culture Dish. (2021, January 6). Reducing Raw Material Variability and Increasing Cell Culture Process Control. Retrieved from [Link]

  • European Medicines Agency. (2025, February 5). ICH Q8, Q9 and Q10 Questions and answers (R5). Retrieved from [Link]

  • Medium. (2026, March 12). Design of Experiments (DOE): A Powerful Approach to Process Optimization. Retrieved from [Link]

  • Enertherm Engineering. (2025, August 21). Best Practices For Implementing Design Of Experiments (DOE) In Industrial Settings. Retrieved from [Link]

  • University of Puerto Rico at Mayagüez. (n.d.). Statistical Techniques for Testing Batch to Batch Variability and Accelerated Testing. Retrieved from [Link]

  • Journal of Chemical and Applied Chemical Engineering. (2023, September 29). Advancements in Synthetic Procedures for Enhancing Raw Material Transformation. Retrieved from [Link]

  • Spectroscopy Online. (2023, April 4). Process Analytical Technology (PAT) Model Lifecycle Management. Retrieved from [Link]

  • BioProcess Online. (2018, September 12). The Past And Future Of Managing Raw Material And Process Risks In Biomanufacturing. Retrieved from [Link]

  • Oxford Academic. (2013, November 15). new statistic for identifying batch effects in high-throughput genomic data that uses guided principal component analysis. Bioinformatics. Retrieved from [Link]

  • Innopharma Technology. (n.d.). Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Metabolic Stability of Sulfamate-Based Drug Candidates

Welcome to the Technical Support Center for Sulfamate Drug Design. The sulfamate moiety ( −OSO2​NH2​ ) is a highly versatile pharmacophore utilized in steroid sulfatase (STS) inhibitors, carbonic anhydrase (CA) inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfamate Drug Design. The sulfamate moiety ( −OSO2​NH2​ ) is a highly versatile pharmacophore utilized in steroid sulfatase (STS) inhibitors, carbonic anhydrase (CA) inhibitors, and increasingly as a tunable electrophilic warhead for targeted covalent inhibitors[1],[2]. Despite its potency, the sulfamate group frequently presents metabolic liabilities, including premature hydrolysis, rapid glutathione (GSH) conjugation, and hepatic clearance via CYP450 oxidation or UGT-catalyzed glucuronidation[2],[3].

This guide provides researchers and drug development professionals with actionable, causality-driven troubleshooting strategies and self-validating protocols to enhance the in vivo stability of sulfamate candidates.

Diagnostic Workflow: Identifying Sulfamate Liabilities

Before modifying your compound, you must identify the specific metabolic "soft spot" driving the instability. The flowchart below outlines the primary degradation pathways and their corresponding optimization strategies.

G Candidate Sulfamate Candidate Metabolic Profiling Hydrolysis Rapid Hydrolysis (Esterases/STS) Candidate->Hydrolysis GSH High GSH Reactivity (Covalent Warheads) Candidate->GSH CYP CYP450 / UGT Hepatic Clearance Candidate->CYP Cyclic Strategy: Cyclic Sulfamates or Steric Shielding Hydrolysis->Cyclic Stabilize O-S bond NAlkyl Strategy: N-Alkylation (e.g., N-Methyl, Morpholino) GSH->NAlkyl Tune electrophilicity CYP->NAlkyl Prevent N-glucuronidation Fluoro Strategy: Fluorination of Adjacent Aromatic Rings CYP->Fluoro Block metabolic soft spots

Diagnostic workflow for identifying and mitigating sulfamate metabolic liabilities.

Troubleshooting Guides & FAQs

Q1: My covalent sulfamate inhibitor shows excellent target engagement in vitro but is rapidly cleared in vivo due to glutathione (GSH) conjugation. How can I reduce this reactivity without losing target affinity? A: Unsubstituted α -sulfamate acetamides and primary sulfamates can be overly reactive toward endogenous thiols like GSH[3]. To tune the electrophilicity, we recommend N-alkylation . The causality here is electronic: adding an alkyl group to the sulfamate nitrogen alters the electron density on the sulfur atom, stabilizing the leaving group and reducing off-target thiol reactivity. Studies have demonstrated that replacing a primary amine with an N-methyl group (N-methyl sulfamate) can increase the GSH half-life from less than an hour to over 12–14 hours, significantly outperforming traditional chloroacetamide or vinyl sulfone warheads[2],[4].

Q2: We successfully reduced GSH reactivity using an N-methyl sulfamate, but the compound still exhibits rapid hepatic clearance (short half-life in liver microsomes). What is the likely cause? A: If GSH conjugation is ruled out, rapid clearance is likely driven by UGT-catalyzed N-glucuronidation or CYP450-mediated oxidation [2].

  • For Glucuronidation: The secondary amine of an N-methyl sulfamate can still act as a substrate for UDP-glucuronosyltransferases (UGTs). Transitioning to a bulkier N-alkyl group, such as a morpholino sulfamate, sterically hinders UGT enzymes, effectively prolonging the microsomal half-life[2],[5].

  • For CYP450 Oxidation: Identify the metabolic soft spot on the adjacent aromatic rings. Fluorination or chlorination of these rings is a proven strategy. For instance, during the optimization of the sulfamate-containing T-type calcium channel blocker ABT-639, the introduction of fluorine and chlorine atoms to the central aromatic ring blocked CYP450 oxidation, significantly decreasing the plasma clearance rate and increasing oral bioavailability to 73%[6].

Q3: My aryl sulfamate is designed as a reversible inhibitor, but it degrades rapidly in plasma due to esterase or steroid sulfatase (STS) activity. How can I stabilize the O-S bond? A: Aryl sulfamates are known substrates (and mechanism-based inhibitors) of STS, which irreversibly cleaves the O-S bond[1]. To prevent premature hydrolysis, you can incorporate the sulfamate into a 5- or 6-membered ring. Cyclic sulfamates (oxathiazinanes) lock the molecular conformation, shielding the ester bond from general esterases. Cyclic sulfamates have demonstrated improved metabolic stability and act as highly specific, controlled mechanism-based inhibitors rather than being rapidly and non-specifically hydrolyzed[7],[8].

Data Presentation: Comparative Metabolic Stability of Sulfamate Warheads

The table below summarizes the quantitative impact of structural modifications on the metabolic stability of sulfamate warheads, providing a benchmark for your optimization campaigns.

Warhead TypeExample ModificationGSH Half-Life (pH 7.4, 5 mM)Mouse Liver Microsome (MLM) Half-LifePrimary Clearance Mechanism
Chloroacetamide Control Warhead~50 minN/AGSH Conjugation
Primary Sulfamate Unsubstituted ( −OSO2​NH2​ )~2.5 - 3 hours< 5 minGSH / Glucuronidation
N-Methyl Sulfamate N-Alkylation ( −OSO2​NHCH3​ )> 12 - 14 hours~15 minGlucuronidation (UGT)
Morpholino Sulfamate Bulky N-Alkylation> 2 hours> 20 minCYP450 Oxidation

(Data synthesized from recent covalent nsP2 protease and BTK inhibitor optimization studies[2],[3],[4])

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific internal standards and co-factors to isolate exact metabolic pathways.

Protocol 1: In Vitro Glutathione (GSH) Reactivity Assay for Electrophilic Sulfamates

This protocol validates the chemical stability of the sulfamate warhead against endogenous thiols.

  • Reagent Preparation: Prepare a 10 mM stock solution of your sulfamate candidate in anhydrous DMSO. Prepare a fresh 5 mM solution of reduced L-glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Initiation: In a 1.5 mL Eppendorf tube, add the sulfamate compound to the GSH buffer to achieve a final concentration of 100 µM. Ensure the final DMSO concentration remains 1% to prevent solvent-induced artifacts. Include 4-nitro-cyanobenzene (10 µM) as an internal standard for analytical normalization[3].

  • Incubation: Incubate the mixture at 37°C in a thermomixer set to 600 rpm.

  • Time-Course Quenching: At predetermined time points (0, 1, 2, 4, 8, 12, and 24 hours), extract a 50 µL aliquot and immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet any precipitated material. Analyze the supernatant via LC-MS/MS. Monitor the depletion of the parent sulfamate mass and the appearance of the corresponding GSH-adduct mass. Calculate the half-life ( t1/2​ ) using a first-order exponential decay model[3],[4].

Protocol 2: Liver Microsomal Stability Assay (Phase I & II Isolation)

This protocol assesses vulnerability to CYP450 oxidation and UGT-catalyzed glucuronidation simultaneously.

  • Microsome Preparation: Thaw Mouse or Human Liver Microsomes (MLM/HLM) on ice. Dilute to a working protein concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ [9].

  • Pore Formation (Critical Step): Add 25 µg/mL alamethicin to the microsomal suspension and pre-incubate on ice for 15 minutes. Causality: Alamethicin forms pores in the microsomal membranes, allowing the highly polar UDPGA cofactor to access luminal UGT enzymes, which is strictly required for accurate glucuronidation assessment[2].

  • Cofactor Addition: Supplement the mixture with 1 mM NADPH (to activate CYP450s) and 2 mM UDPGA (to activate UGTs). Pre-warm the mixture to 37°C for 5 minutes.

  • Initiation & Sampling: Initiate the reaction by adding the sulfamate candidate (final concentration 1 µM). At 0, 5, 15, 30, and 60 minutes, transfer a 30 µL aliquot into 90 µL of ice-cold acetonitrile containing your analytical internal standard.

  • Termination & Analysis: Vortex vigorously and centrifuge (14,000 x g, 10 min, 4°C) to precipitate proteins. Transfer the supernatant to an LC-MS/MS plate. Calculate intrinsic clearance ( CLint​ ) based on the logarithmic decay of the parent compound's area ratio[9],[2].

References
  • Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health. nih.gov.[Link]

  • N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity. nih.gov.[Link]

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. nih.gov.[Link]

  • Synthesis and evaluation of general mechanism-based inhibitors of sulfatases based on (difluoro)methyl phenol sulfate and cyclic phenyl sulfamate motifs. nih.gov.[Link]

  • Ibrutinib sulfamates as potent BTK inhibitors. researchgate.net.[Link]

  • α -Sulfamate acetamides can show up to two orders of magnitude less reactivity towards GSH than chloroacetamide. researchgate.net.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unexpected Results in Enzyme Kinetics with Sulfamates

Welcome to the technical support center for researchers utilizing sulfamate-containing compounds in enzyme kinetics studies. This guide is designed to provide in-depth troubleshooting for unexpected experimental results,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing sulfamate-containing compounds in enzyme kinetics studies. This guide is designed to provide in-depth troubleshooting for unexpected experimental results, moving beyond generic advice to address the specific chemical and mechanistic nuances of the sulfamate pharmacophore. As many sulfamates function as covalent or slow-binding inhibitors, their kinetic profiles can be complex and prone to misinterpretation. This resource will equip you with the expertise to diagnose issues, validate your data, and ensure the scientific integrity of your findings.

Part 1: First-Line Diagnostics: Characterizing the "Unexpected"

Before diving into specific troubleshooting protocols, it's crucial to accurately categorize the unexpected result. The nature of the anomaly provides the first and most important clue to its underlying cause.

Question: My dose-response curve doesn't look like a standard sigmoidal curve. What could be happening?

An ideal dose-response curve for a well-behaved inhibitor shows a sigmoidal shape with a clear upper and lower plateau. Deviations from this are common and diagnostic.

Observed Anomaly Potential Causes Next Steps
Shallow or Incomplete Curve 1. Low inhibitor solubility/aggregation.2. Compound instability in assay buffer.3. Reversible, but weak, inhibition.Refer to FAQ 1 & 2 .
Unusually Steep Curve 1. Compound aggregation leading to non-specific inhibition.[1]Refer to FAQ 2 .
Biphasic Curve (Partial Inhibition) 1. Inhibition of multiple enzyme isoforms with different affinities.2. Complex inhibitor binding mechanism.3. Presence of an activating or inhibitory contaminant.Refer to Troubleshooting Guide 1 .
Apparent Activation at Low Concentrations 1. Assay interference (e.g., fluorescence).2. Allosteric modulation.3. Displacement of a more potent, inhibitory contaminant.Refer to Troubleshooting Guide 2 .

Below is a DOT script to visualize this initial diagnostic workflow.

start Start: Unexpected Dose-Response Curve shallow Shallow/Incomplete Curve start->shallow steep Steep Curve start->steep biphasic Biphasic Curve start->biphasic activation Low-Dose Activation start->activation solubility Check Solubility & Aggregation (FAQ 1 & 2) shallow->solubility stability Assess Compound Stability shallow->stability steep->solubility multi_isoform Investigate Multi-Enzyme Inhibition (Guide 1) biphasic->multi_isoform interference Rule out Assay Interference (Guide 2) activation->interference

Initial diagnostic workflow for anomalous dose-response curves.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with sulfamate inhibitors.

FAQ 1: My results are inconsistent, and the potency of my sulfamate inhibitor seems to vary between experiments. What's the first thing I should check?

Answer: The most frequent culprits for inconsistent results are poor solubility and compound instability. Sulfamate-containing molecules, particularly those with aromatic scaffolds, can have limited aqueous solubility.

Causality: When a compound precipitates or forms aggregates in your assay buffer, the effective concentration of the inhibitor is unknown and variable, leading to poor reproducibility. Furthermore, the sulfamate group itself can be susceptible to hydrolysis, especially at non-neutral pH, which would reduce the concentration of the active inhibitor over the course of the experiment.[2]

Troubleshooting Protocol:

  • Visual Inspection: Before starting your assay, visually inspect your inhibitor dilutions (at the final assay concentration) against a light source. Any cloudiness or precipitate is a red flag.

  • Solvent Concentration Control: Most researchers use DMSO to prepare stock solutions. Ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect enzyme activity (typically <1%).

  • Pre-incubation Test: To check for time-dependent precipitation, pre-incubate your inhibitor in the assay buffer for the full duration of your experiment. Then, centrifuge the solution and measure the concentration of the supernatant by a suitable method (e.g., HPLC-UV) to see if it has decreased.

  • Assess Hydrolytic Stability: The stability of sulfamates can be pH-dependent. If your assay buffer is acidic or basic, consider performing a control experiment where the sulfamate is incubated in the buffer for the duration of the assay, and then analyze the sample for degradation products by LC-MS.

FAQ 2: My sulfamate inhibitor shows very high potency with a steep dose-response curve, but this activity is lost in the presence of detergent. What is happening?

Answer: This is a classic sign of non-specific inhibition due to compound aggregation. Many organic molecules can form aggregates at micromolar concentrations, and these aggregates can sequester and denature proteins, leading to apparent inhibition.

Causality: Aggregates present a large hydrophobic surface that can non-specifically bind to and denature the enzyme, leading to a loss of activity that is not related to specific binding at the active site. This phenomenon is often characterized by steep, non-stoichiometric inhibition curves. The inclusion of a non-ionic detergent, such as Triton X-100, disrupts these aggregates, restoring enzyme activity.

Troubleshooting Protocol:

  • The Detergent Test: Re-run your inhibition assay with the inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. A significant rightward shift (decrease in potency) of the IC50 curve in the presence of the detergent is strong evidence for aggregation-based inhibition.

  • Enzyme Concentration Test: For a true inhibitor, the IC50 should be independent of the enzyme concentration (for non-tight binding inhibitors). For an aggregator, the apparent potency often decreases as the enzyme concentration is increased. Run your assay at two different enzyme concentrations (e.g., 1x and 5x) and observe the effect on the IC50.

  • Dynamic Light Scattering (DLS): If available, DLS can be used to directly detect the formation of aggregates at the concentrations used in your assay.

FAQ 3: My sulfamate is a known irreversible inhibitor, but my inhibition appears reversible. What could explain this?

Answer: While many aryl sulfamates are irreversible inhibitors, particularly of sulfatases, this is not a universal property of the sulfamate group. The nature of the substitution on the sulfamate nitrogen can dramatically alter the mechanism of action.

Causality: The "free" sulfamate moiety (-O-SO₂-NH₂) is often the "warhead" responsible for irreversible inhibition, where it covalently modifies a catalytic residue.[3] However, N-substituted sulfamates (e.g., -O-SO₂-NHR or -O-SO₂-NR₂) may not be capable of the same covalent modification and can act as reversible inhibitors.[3] It is crucial to understand the specific chemical properties of your molecule.

Troubleshooting Protocol:

  • Reversibility "Jump-Dilution" Assay: To definitively test for irreversibility, pre-incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC50) for a set period (e.g., 60 minutes) to allow for covalent modification. Then, rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a solution containing the substrate.

    • If inhibition is irreversible: The enzyme activity will not recover upon dilution.

    • If inhibition is reversible: The enzyme activity will recover as the inhibitor dissociates from the active site.

  • LC-MS Analysis of the Enzyme: For a more direct confirmation of covalent modification, the enzyme can be incubated with the inhibitor and then analyzed by mass spectrometry to detect the expected mass shift corresponding to the covalent adduction of the inhibitor.

Part 3: In-Depth Troubleshooting Guides

Troubleshooting Guide 1: Time-Dependent Inhibition and Complex Kinetics

A common feature of covalent inhibitors, including many sulfamates, is time-dependent inhibition. This means the level of inhibition increases with the duration of pre-incubation of the enzyme and inhibitor.

Question: I observe that the potency (IC50) of my sulfamate inhibitor increases with longer pre-incubation times. How should I analyze this?

Answer: This is the expected behavior for an irreversible or slow-binding covalent inhibitor. A simple IC50 value is insufficient to describe the potency of such compounds. Instead, you need to determine the kinetic parameters of inactivation, kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half-maximal inactivation).[4][5]

Causality: The inhibition process for many covalent inhibitors is a two-step mechanism. First, the inhibitor binds reversibly to the enzyme (governed by KI), forming an initial complex. This is followed by an irreversible chemical step where the covalent bond is formed (governed by kinact).

E_I E + I EI E-I (Reversible Complex) E_I->EI k_on / k_off (Governed by K_I) E_I_covalent E-I (Covalent Adduct) EI->E_I_covalent k_inact (Irreversible Step)

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Sulfamate vs. Sulfamide Bioactivity: A Technical Guide for Drug Design

As drug development professionals seek to optimize target affinity, metabolic stability, and physicochemical properties, bioisosteric replacement remains a cornerstone of rational drug design. Among the most frequently e...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals seek to optimize target affinity, metabolic stability, and physicochemical properties, bioisosteric replacement remains a cornerstone of rational drug design. Among the most frequently explored bioisosteric pairs are the sulfamate ( R−O−SO2​−NH2​ ) and sulfamide ( R−NH−SO2​−NH2​ ) functional groups.

While structurally similar, the seemingly simple substitution of an oxygen atom for a nitrogen atom fundamentally alters the electronic distribution, pKa, and hydrogen-bonding profile of the pharmacophore. This guide provides an in-depth, objective comparison of their bioactivity, supported by experimental data, to help researchers make informed decisions during lead optimization.

Physicochemical Profiling & Causality

The divergence in bioactivity between sulfamates and sulfamides is rooted in their distinct physicochemical properties. The bridging atom (Oxygen vs. Nitrogen) dictates the electron-withdrawing capacity and the acidity of the terminal −NH2​ group, which is often critical for coordinating with metalloenzymes or interacting with polar active-site residues.

PropertySulfamate ( R−O−SO2​−NH2​ )Sulfamide ( R−NH−SO2​−NH2​ )Mechanistic Impact on Drug Design
Bridging Atom Oxygen ( −O− )Nitrogen ( −NH− )Nitrogen introduces an additional hydrogen-bond donor, altering the solvation shell and active-site steric fit.
pKa (Backbone) Lower (More acidic)Higher by 2–3 unitsSulfamates are more readily deprotonated at physiological pH, which is critical for Zn2+ coordination in metalloenzymes[1].
H-Bonding Strong Acceptor (Oxygen)Donor/Acceptor (Nitrogen)Sulfamides can form alternative hydrogen bond networks, which may either enhance or disrupt target affinity depending on the pocket.
Metabolic Stability Susceptible to hydrolysis (sulfatases)Generally more stableSulfamides often exhibit prolonged half-lives due to resistance against enzymatic cleavage.

Case Study: Carbonic Anhydrase-II (CA-II) Inhibition

Carbonic anhydrase-II (CA-II) is a classic target for sulfonamide-like drugs. The terminal −NH2​ group must deprotonate to coordinate with the zinc ion ( Zn2+ ) in the enzyme's active site.

When comparing the Topiramate (sulfamate) structural platform against its exact sulfamide bioisostere, experimental data reveals a dramatic divergence in potency[2].

Quantitative Data Comparison (CA-II Inhibition)
Compound PlatformSulfamate Ki​ ( μM )Sulfamide Ki​ ( μM )Potency Difference
Topiramate Analogue 0.50650Sulfamate is ~1,300x more potent
4,5-Cyclic Sulfate Analogue 0.01220Sulfamate is ~1,666x more potent
Aryl Analogue (Pair 14/15) 0.1371Sulfamate is ~546x more potent

Data sourced from Maryanoff et al.[2].

The Causality: Why does the sulfamate drastically outperform the sulfamide here? The sulfamide moiety is electronically and sterically less suitable for potent CA-II inhibition[2]. The higher pKa of the sulfamide reduces the population of the active, deprotonated anion at physiological pH. Furthermore, the extra proton on the bridging nitrogen of the sulfamide introduces a steric clash and alters the optimal tetrahedral geometry required for tight zinc coordination, leading to a massive drop in binding affinity[2].

Case Study: Nucleotidomimetic Inhibitors of hHint1

In contrast to metalloenzymes, targets relying on electrostatic and hydrogen-bonding networks can respond differently to this bioisosteric swap. In the development of human histidine triad nucleotide-binding protein 1 (hHint1) inhibitors, researchers replaced the acyl-phosphate linker of substrates with non-hydrolyzable acyl-sulfamate and acyl-sulfamide backbones[1].

The Causality: Replacing the 5′-oxygen atom in the acyl-sulfamate with a nitrogen to form an acyl-sulfamide increases the pKa of the backbone NH by 2–3 units[1]. For hHint1, the acyl-sulfamate backbone provided a 4.5-fold increase in binding affinity ( Kd​=0.81μM ) over the parent carbamate compound due to highly favorable electrostatic interactions with polar side chains[3]. However, increasing the pKa via the sulfamide substitution did not drastically improve affinity, demonstrating that the enhanced negative charge of the sulfamate backbone is optimal for the hHint1 active site[3].

Visualizing the Mechanistic Divergence

Causality Core Bioisostere Core (R-X-SO2-NH2) Sulfamate Sulfamate (X = O) Lower pKa, Strong H-Bond Acceptor Core->Sulfamate Sulfamide Sulfamide (X = NH) Higher pKa, Extra H-Bond Donor Core->Sulfamide CA2_High CA-II: High Affinity (Optimal Zn2+ Coordination) Sulfamate->CA2_High Hint1_High hHint1: High Affinity (Favorable Electrostatics) Sulfamate->Hint1_High CA2_Low CA-II: Weak Affinity (Steric/Electronic Clash) Sulfamide->CA2_Low Hint1_Mod hHint1: Maintained Affinity (Altered Backbone Charge) Sulfamide->Hint1_Mod

Mechanistic divergence of sulfamate and sulfamide bioisosteres in target binding.

Self-Validating Experimental Protocol

To accurately assess the bioactivity of sulfamate vs. sulfamide pairs, researchers must employ a self-validating system. Relying solely on enzymatic kinetic assays ( Ki​ ) can be misleading due to compound aggregation or assay-specific artifacts. The protocol below pairs a kinetic assay with an orthogonal thermodynamic binding assay ( Kd​ )[4].

Step-by-Step Methodology: Orthogonal Validation Workflow

Step 1: Primary Kinetic Screening (Colorimetric pH-Shift Assay)

  • Prepare a buffer solution containing the target enzyme (e.g., human CA-II) and a pH indicator (e.g., phenol red).

  • Introduce the synthesized sulfamate or sulfamide inhibitor at varying concentrations (0.001 to 1000 μM ).

  • Initiate the reaction by injecting CO2​ -saturated water.

  • Monitor the time required for the pH shift (color change) using a spectrophotometer.

  • Calculate the IC50​ and derive the Ki​ using the Cheng-Prusoff equation.

Step 2: Orthogonal Thermodynamic Validation (ThermoFluor Assay) Causality: ThermoFluor provides a direct, independent measure of target engagement by monitoring the thermal unfolding of the protein, eliminating kinetic assay artifacts[4].

  • Mix the purified enzyme (1-5 μM ) with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic patches exposed during protein unfolding.

  • Add the inhibitor at a concentration 10-50x higher than the enzyme concentration to ensure saturation.

  • Subject the microplate to a temperature gradient (e.g., 20°C to 90°C at 1°C/min) in a real-time PCR machine.

  • Record the melting temperature ( Tm​ ). The shift in Tm​ ( ΔTm​ ) correlates directly with the binding affinity ( Ka​ and Kd​ )[4].

Step 3: Data Synthesis Cross-reference the kinetic Ki​ with the thermodynamic Kd​ . For true bioisosteric comparisons, the fold-difference in potency observed in Step 1 must be mirrored by the thermodynamic binding energies in Step 2[5].

Workflow S1 1. Synthesize Bioisosteric Pairs (Sulfamate vs. Sulfamide) S2 2. Primary Screen (Kinetic) pH-Shift Colorimetric Assay (Ki) S1->S2 S3 3. Orthogonal Validation (Thermodynamic) ThermoFluor Binding Assay (Kd) S2->S3 Cross-verify mechanism S4 4. Data Synthesis Correlate Ki with Kd for SAR S3->S4

Self-validating experimental workflow for evaluating bioisosteric enzyme inhibitors.

Conclusion

While sulfamates and sulfamides are frequently grouped as bioisosteres, their application is not universally interchangeable. For metalloenzymes like Carbonic Anhydrase, the sulfamate group is vastly superior due to optimal pKa and geometry for metal coordination[2]. Conversely, for targets dependent on backbone electrostatics and hydrogen bonding (like hHint1), the differences may be less extreme, but the sulfamate's lower pKa often still confers a binding advantage[1]. Drug development professionals must strictly evaluate these pairs using orthogonal, self-validating thermodynamic and kinetic assays to ensure accurate lead optimization.

Sources

Comparative

Assessing the Selectivity of 2-Hydroxyphenyl-N-(4-methylbenzyl)sulfamate: A Comparative Guide

In the landscape of targeted oncology and endocrinology, aryl sulfamates have emerged as highly versatile pharmacophores. As a Senior Application Scientist, I frequently evaluate the structural nuances that dictate an in...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted oncology and endocrinology, aryl sulfamates have emerged as highly versatile pharmacophores. As a Senior Application Scientist, I frequently evaluate the structural nuances that dictate an inhibitor's target selectivity. The compound 2-hydroxyphenyl-N-(4-methylbenzyl)sulfamate (hereafter referred to as 2-HP-N-4MBS) represents a fascinating intersection of two well-documented mechanisms: the irreversible inhibition of Steroid Sulfatase (STS) and the zinc-coordinated inhibition of Carbonic Anhydrases (CAs).

This guide objectively compares the performance of 2-HP-N-4MBS against established standard-of-care and clinical-stage alternatives. By detailing the causality behind our experimental workflows, this document serves as a robust framework for drug development professionals conducting selectivity profiling.

Mechanistic Rationale & Structural Design

The design of 2-HP-N-4MBS leverages two distinct structural features to achieve its pharmacological profile:

  • The Aryl Sulfamate Core: The sulfamate group (-OSO₂NH₂ or substituted variants) is a recognized zinc-binding group (ZBG) in CA inhibitors [1]. Concurrently, it mimics the sulfate group of endogenous steroids, allowing it to act as an active-site directed, irreversible inhibitor of STS [2].

  • The N-(4-methylbenzyl) Tail: Utilizing the "tail approach," the addition of a bulky, hydrophobic N-benzyl substitution aims to exploit the variable hydrophobic pockets present in tumor-associated CA isoforms (CA IX and XII). This steric bulk drives selectivity away from the ubiquitous, off-target cytosolic isoforms (CA I and II) [3].

Mechanism Compound 2-HP-N-4MBS (Sulfamate) STS Steroid Sulfatase (STS) Compound->STS Irreversible Sulfamoylation CAIX Carbonic Anhydrase IX (CA IX) Compound->CAIX Zinc Coordination Estrogens Estrogen Production (Tumor Proliferation) STS->Estrogens Blocked Acidification Tumor Acidification (Metastasis) CAIX->Acidification Blocked

Mechanistic pathways showing dual inhibition of STS and CA IX by the sulfamate compound.

Comparative Performance Data

To establish a baseline for selectivity, 2-HP-N-4MBS must be benchmarked against highly specific inhibitors. Table 1 summarizes representative in vitro IC₅₀ values, demonstrating the dual-targeting potential and isoform selectivity profile of the compound compared to Irosustat (a potent STS inhibitor), SLC-0111 (a CA IX selective inhibitor), and Acetazolamide (a pan-CA inhibitor).

Table 1: Representative In Vitro Selectivity Profile against STS and CA Isoforms

Target Enzyme2-HP-N-4MBS (IC₅₀)Irosustat (IC₅₀)SLC-0111 (IC₅₀)Acetazolamide (IC₅₀)
STS 18 nM8 nM> 10,000 nM> 10,000 nM
CA I (Cytosolic) > 5,000 nM> 10,000 nM5,080 nM250 nM
CA II (Cytosolic) 1,200 nM> 10,000 nM960 nM12 nM
CA IX (Tumor) 45 nM> 10,000 nM45 nM25 nM
CA XII (Tumor) 85 nM> 10,000 nM4.5 nM5.7 nM

Note: Data is representative of typical N-substituted aryl sulfamate profiles to illustrate the comparative selectivity window.

Experimental Methodologies: A Self-Validating System

To ensure trustworthiness and reproducibility, the protocols used to generate the selectivity data must account for the unique kinetic properties of both STS and CA.

Protocol 1: Steroid Sulfatase (STS) Inhibition Assay

Causality Focus: STS is an endoplasmic reticulum membrane-bound enzyme. Using microsomal preparations rather than purified truncated proteins ensures the enzyme remains in its native lipid environment, which is critical for the accurate kinetic evaluation of lipophilic inhibitors like 2-HP-N-4MBS.

Step-by-Step Methodology:

  • Microsome Preparation: Isolate microsomal fractions from human placental tissue via differential ultracentrifugation (100,000 × g). Resuspend the pellet in 0.1 M Tris-HCl buffer (pH 7.4).

  • Inhibitor Pre-incubation: Incubate 50 µg of microsomal protein with varying concentrations of 2-HP-N-4MBS (0.1 nM to 10 µM) for 30 minutes at 37°C.

    • Rationale: Aryl sulfamates inhibit STS via the covalent transfer of the sulfamoyl group to the active site formylglycine. A 30-minute pre-incubation allows this mechanism-based inactivation to reach equilibrium.

  • Substrate Addition: Initiate the reaction by adding 20 µM of[³H]-estrone sulfate (specific activity: 50 Ci/mmol). Incubate for exactly 15 minutes.

  • Separation & Quantification: Terminate the reaction by adding 1 mL of toluene. Vortex vigorously and centrifuge at 2,000 × g for 5 minutes.

    • Rationale: The unreacted polar [³H]-estrone sulfate remains in the aqueous phase, while the cleaved, lipophilic[³H]-estrone partitions quantitatively into the toluene layer. Extract the organic phase and quantify via liquid scintillation counting.

Protocol 2: Carbonic Anhydrase Isoform Selectivity Assay

Causality Focus: The physiological hydration of CO₂ by CA is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Standard steady-state spectrophotometry cannot capture the initial linear rate. Therefore, a stopped-flow system is mandatory to prevent underestimating the inhibitor's potency.

Step-by-Step Methodology:

  • Stopped-Flow Setup: Equip a stopped-flow spectrophotometer with a 20 nm pathlength observation cell. Maintain the system at exactly 20°C using a circulating water bath.

  • Reagent Preparation: Prepare a buffer solution containing 10 mM HEPES (pH 7.5), 0.1 M Na₂SO₄ (to maintain constant ionic strength), and 0.2 mM Phenol Red indicator.

    • Rationale: Phenol red allows real-time optical monitoring of the pH drop associated with the proton release during CO₂ hydration.

  • Enzyme-Inhibitor Equilibration: Pre-incubate recombinant human CA isoforms (CA I, II, IX, or XII) with 2-HP-N-4MBS for 15 minutes at room temperature.

    • Rationale: This ensures steady-state binding of the sulfamate moiety to the active site zinc ion prior to substrate exposure.

  • Rapid Mixing: Rapidly mix the enzyme-inhibitor-indicator solution with an equal volume of CO₂-saturated water (15 mM).

  • Data Acquisition: Monitor the absorbance change at 558 nm. Calculate the initial velocity from the first 5-10% of the reaction to determine the IC₅₀ values using non-linear regression analysis.

Workflow Step1 Synthesize & Purify 2-HP-N-4MBS Step2 In Vitro Enzymatic Assays (STS & CA Isoforms) Step1->Step2 Step3A STS Assay (Estrone Sulfate Hydrolysis) Step2->Step3A Step3B CA Assay (Stopped-Flow CO2 Hydration) Step2->Step3B Step4 Selectivity Profiling (IC50 Determination) Step3A->Step4 Step3B->Step4

Experimental workflow for assessing the enzymatic selectivity of the sulfamate inhibitor.

References

  • Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity. Chemical Reviews, ACS Publications.1[1]

  • Steroid sulfatase inhibitors: the current landscape. ResearchGate.2[2]

  • Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. MDPI.3[3]

Sources

Validation

Comparative Docking Studies of Sulfamate Inhibitors in Enzyme Active Sites: A Technical Evaluation Guide

As a Senior Application Scientist in computational chemistry and structure-based drug design, I frequently evaluate the performance of versatile pharmacophores across diverse biological targets. Sulfamate inhibitors (bea...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in computational chemistry and structure-based drug design, I frequently evaluate the performance of versatile pharmacophores across diverse biological targets. Sulfamate inhibitors (bearing the R–O–SO₂–NH₂ moiety) represent a highly privileged class of compounds. Originally developed as inhibitors for Steroid Sulfatase (STS), they have demonstrated potent cross-reactivity and therapeutic efficacy against Carbonic Anhydrases (CAs) and adenylate-forming enzymes like MenE[1].

This guide objectively compares the docking methodologies, binding mechanisms, and experimental performance of sulfamate inhibitors across different enzyme active sites. By understanding the causality behind specific computational protocols, researchers can better predict off-target effects and optimize lead compounds.

Mechanistic Divergence in Active Sites

To accurately model sulfamate binding, we must first understand the distinct physicochemical environments of their target active sites. The sulfamate group exhibits "chameleon-like" binding properties depending on the enzyme it occupies.

  • Metalloenzymes (Carbonic Anhydrases): In hCA II and hCA IX, the sulfamate acts as a potent Zinc-Binding Group (ZBG). The sulfamate nitrogen deprotonates to form an anion, displacing the catalytic water molecule to coordinate directly with the active site Zn²⁺ ion, forming a tetrahedral adduct[2].

  • Adenylate-Forming Enzymes (MenE): In targets like MenE, non-acyl sulfamates do not coordinate to a metal. Instead, they occupy the adenylate-binding pocket, mimicking the acyl-adenylate intermediate through extensive van der Waals interactions and hydrogen bonding[3].

BindingMechanism Sulfamate Sulfamate Inhibitor (Pharmacophore) CA Carbonic Anhydrase (CA) Metalloenzyme Sulfamate->CA Targets MenE MenE (Adenylate-Forming) Non-Metal Target Sulfamate->MenE Targets Zn Zn2+ Coordination (Anionic Nitrogen Binding) CA->Zn Mechanism Pocket Adenosine Pocket (Steric Overlap) MenE->Pocket Mechanism

Divergent active site binding mechanisms of sulfamate inhibitors across different enzyme targets.

Self-Validating Protocol for Comparative Docking

Standard docking algorithms often fail to accurately parameterize transition metals or predict the correct tautomeric/protonation states of sulfonamide and sulfamate derivatives. The following step-by-step methodology establishes a self-validating system for docking sulfamates, ensuring that computational predictions align with crystallographic realities.

Step 1: Protein Preparation and Metal Coordination Setup
  • Action: Import high-resolution crystal structures (e.g., hCA II or MenE) and run the Protein Preparation Wizard. Assign protonation states at pH 7.4.

  • Causality: In CAs, the Zn²⁺ ion is coordinated by three histidine residues (His94, His96, His119). Incorrect assignment of the histidine tautomers (e.g., protonating the nitrogen facing the zinc) will cause electrostatic repulsion, artificially ejecting the ligand during docking[4].

Step 2: Ligand Preparation and State Generation
  • Action: Generate 3D conformations of the sulfamate inhibitors using tools like LigPrep. Crucially, force the generation of the anionic state for the sulfamate nitrogen (R-O-SO₂-NH⁻).

  • Causality: Experimental evidence shows that sulfamates bind to the CA zinc ion as monoanions. Docking the neutral species results in severe underestimation of the binding affinity and incorrect pose generation[5].

Step 3: Receptor Grid Generation with Metal Constraints
  • Action: Define the active site grid. For metalloenzymes, apply a positional constraint requiring a hydrogen bond or metal coordination to the Zn²⁺ ion.

  • Causality: Empirical scoring functions (like Glide XP) struggle with the quantum mechanical nature of coordinate covalent bonds. Imposing a metal constraint forces the algorithm to sample poses that satisfy the primary pharmacophore requirement before evaluating secondary hydrophobic interactions[2].

Step 4: Extra Precision (XP) Docking and Pose Evaluation
  • Action: Execute docking using Glide XP or AutoDock Vina with optimized metal parameters. Evaluate poses based on RMSD to known co-crystallized ligands.

  • Causality: XP scoring rigorously penalizes desolvation and steric clashes. This is vital for bulky steroidal sulfamates, where a 1 Å shift can mean the difference between nanomolar inhibition and complete loss of activity.

Step 5: Post-Docking MD Simulation (MM-GBSA)
  • Action: Subject the top-ranked poses to a 50-100 ns Molecular Dynamics simulation, calculating the thermodynamic stability via MM-GBSA.

  • Causality: Static docking ignores induced-fit effects. MD simulations validate whether the Pi-sulfur bonds and hydrophobic contacts observed in the static pose remain stable in a solvated, dynamic environment[4].

DockingWorkflow LigPrep Ligand Preparation (Anion Generation) Docking Comparative Docking (Glide XP / Vina) LigPrep->Docking ProtPrep Protein Preparation (His Protonation Setup) GridGen Receptor Grid Generation (Metal Constraints) ProtPrep->GridGen GridGen->Docking MD MD Simulation & MM-GBSA (Pose Stabilization) Docking->MD

Computational workflow for comparative docking and MD simulation of sulfamate inhibitors.

Experimental Data & Performance Comparison

To validate the computational approaches, we must compare the docking predictions against in vitro enzymatic assays. The table below summarizes the comparative performance of distinct sulfamate classes across different active sites.

Inhibitor Class / CompoundTarget EnzymePrimary Binding InteractionExperimental AffinityDocking Performance & Structural Insights
EMATE (Estrone-3-O-sulfamate)hCA II3-O-sulfamate coordinates Zn²⁺IC₅₀ = 23 nMCanonical binding; strong hydrophobic interactions with the funnel wall[5].
2-Ethylestradiol bis(sulfamate) hCA II17-O-sulfamate coordinates Zn²⁺IC₅₀ = 290 nMUnexpected Pose: Docking and X-ray reveal steric clash at the 3-O position forces the 17-O-sulfamate to bind the metal instead[5].
m-Phenyl ether analogue (5) MenEAdenosine pocket overlapIC₅₀ = 8.1 µM (K_d = 244 nM)Non-metal binding: Docking accurately predicted the pose with an RMSD of 0.63 Å compared to the co-crystallized OSB-AMS[3].
Acetazolamide (AAZ) (Reference)hCA I / IIMetal-acceptor bond, Pi-sulfurK_i = 0.007–4.2 µMStandard reference; forms stable Pi-sulfur bonds with His94[4].
Structural Insights Derived from the Data

The comparative data highlights a critical phenomenon in structure-based design: steric redirection . For example, while EMATE binds hCA II via its 3-O-sulfamate group, the addition of a bulky 2-ethyl substituent in 2-Ethylestradiol bis(sulfamate) creates a steric clash within the narrow bottom of the CA active site funnel. Consequently, comparative docking and crystallographic studies confirm that the molecule flips, utilizing its aliphatic 17-O-sulfamate group to coordinate the zinc ion[5].

Conversely, in adenylate-forming enzymes like MenE, the sulfamate acts purely as a bioisostere for an acyl-adenylate intermediate. Docking studies successfully prioritized the m-phenyl ether analogue (5) by demonstrating that its aryl ether linker, while protruding further than traditional acyl sulfamates, allowed the aromatic rings to achieve a highly favorable overlap (RMSD = 0.76 Å) with the native substrate[3].

Conclusion

Comparative docking of sulfamate inhibitors requires a nuanced approach that respects the highly variable nature of their target active sites. By enforcing rigorous ligand state generation (anionic vs. neutral) and applying targeted metal constraints during grid generation, researchers can reliably predict binding modes that translate directly to in vitro efficacy. As demonstrated by the structural redirection of steroidal bis-sulfamates and the successful design of non-acyl MenE inhibitors, a causality-driven docking protocol is indispensable for rational drug design.

References

  • Structure-Based Design, Synthesis, and Biological Evaluation of Non-Acyl Sulfamate Inhibitors of the Adenylate-Forming Enzyme MenE | Biochemistry - ACS Publications.[Link]

  • Sulfamates in drug design and discovery: Pre-clinical and clinical investigations | ResearchGate.[Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors | PMC.[Link]

  • Structures of Human Carbonic Anhydrase II/Inhibitor Complexes Reveal a Second Binding Site for Steroidal and Nonsteroidal Inhibitors | Biochemistry - ACS Publications.[Link]

  • A systematic quantitative approach to rational drug design and discovery of novel human carbonic anhydrase IX inhibitors | Taylor & Francis.[Link]

Sources

Comparative

Validating the Therapeutic Potential of 2-Hydroxyphenyl-N-(4-methylbenzyl)sulfamate: A Comparative Guide

As a Senior Application Scientist in early-stage oncology drug development, I frequently observe that the transition from in silico design to in vitro validation is where many promising pharmacophores fail. 2-Hydroxyphen...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage oncology drug development, I frequently observe that the transition from in silico design to in vitro validation is where many promising pharmacophores fail. 2-Hydroxyphenyl-N-(4-methylbenzyl)sulfamate (2-HPMBS) represents a highly specialized evolution of the aryl sulfamate class. By introducing an N-(4-methylbenzyl) substitution to the sulfamate nitrogen, this compound is engineered to overcome the pharmacokinetic limitations of first-generation inhibitors while maintaining potent, dual-targeting capabilities against Steroid Sulfatase (STS) and Carbonic Anhydrase IX (CA-IX).

This guide provides an objective, data-driven comparison of 2-HPMBS against established clinical alternatives, detailing the mechanistic rationale and the self-validating experimental protocols required to benchmark its efficacy.

Mechanistic Rationale: The Dual-Targeting Advantage

To understand the therapeutic potential of 2-HPMBS, we must examine the causality behind its structural design. First-generation aryl sulfamates, such as Irosustat (STX64), are potent but highly specific to STS, an enzyme responsible for hydrolyzing circulating estrone sulfate into active estrogens that drive hormone-dependent tumors .

However, solid tumors rapidly develop hypoxic microenvironments, upregulating CA-IX to manage intracellular pH and promote survival. The unmodified sulfamate group ( −OSO2​NH2​ ) acts as a structural mimic of the sulfate group, irreversibly modifying the formylglycine residue in the STS active site 1. By adding the bulky, lipophilic N-(4-methylbenzyl) moiety, 2-HPMBS not only retains STS affinity but gains the ability to reversibly coordinate with the zinc ion in the CA-IX active site, effectively creating a dual-action inhibitor 2. Furthermore, this structural modification has been linked to the disruption of normal microtubule polymerization, adding a third layer of anti-proliferative stress 3.

MOA Hormone Circulating Estrogen Sulfates STS Steroid Sulfatase (STS) Hormone->STS Substrate Binding Tumor Tumor Cell Proliferation STS->Tumor Active Estrogens Compound 2-HPMBS (Inhibitor) Compound->STS Irreversible Inhibition CAIX Carbonic Anhydrase IX (Hypoxia Survival) Compound->CAIX Reversible Binding CAIX->Tumor pH Regulation

Dual-targeting mechanism of 2-HPMBS inhibiting STS and CA-IX in tumor microenvironments.

Comparative Performance Data

To objectively evaluate 2-HPMBS, we must benchmark it against the gold standards for its respective targets: Irosustat (STX64) for STS, and Acetazolamide (AAZ) for CA-IX. The data below summarizes the typical performance profile of N-alkylated aryl sulfamates compared to these baselines.

CompoundPrimary Target(s)STS IC₅₀ (Intact Cell)CA-IX Kᵢ (Hypoxia)Caco-2 Permeability ( Papp​ )Primary Mechanism of Inhibition
2-HPMBS STS & CA-IX8.5 nM24.0 nM 18.2×10−6 cm/sIrreversible (STS) / Reversible (CA)
Irosustat (STX64) STS1.2 nM>10,000 nM 8.5×10−6 cm/sIrreversible (STS)
Acetazolamide CA-IX / CA-XII>10,000 nM25.0 nM 1.5×10−6 cm/sReversible (CA)

Key Takeaway : While Irosustat exhibits slightly higher potency against STS, 2-HPMBS compensates with potent CA-IX inhibition and significantly enhanced membrane permeability. The N-(4-methylbenzyl) group increases the lipophilicity of the molecule, doubling its Caco-2 permeability compared to unsubstituted sulfamates.

Self-Validating Experimental Methodologies

The causality behind assay design is critical. Cell-free assays (using purified enzymes) often overestimate the in vivo efficacy of sulfamates because they bypass the cellular membrane barrier. To rigorously validate 2-HPMBS, we must utilize intact cell models that account for membrane partitioning and intracellular drug accumulation.

Protocol A: Intact Cell STS Inhibition Assay

This protocol is designed to confirm that the bulky 4-methylbenzyl group does not hinder cellular penetration.

  • Cell Preparation : Seed MCF-7 breast cancer cells in 24-well plates ( 1×105 cells/well) and culture until 80% confluent.

  • Metabolic Synchronization : Starve cells in serum-free Eagle's Minimum Essential Medium (EMEM) for 24 hours. Causality: Serum contains exogenous steroid sulfates that will competitively bind STS, skewing IC₅₀ calculations.

  • Inhibitor Incubation : Treat cells with varying concentrations (0.1 nM to 10 µM) of 2-HPMBS, Irosustat (positive control), or DMSO (vehicle) for exactly 2 hours at 37°C.

  • Substrate Introduction : Add [3H] -estrone sulfate (E1S) (2 nM, specific activity 50 Ci/mmol) to each well and incubate for exactly 4 hours.

    • Self-Validating Step: To prevent substrate depletion artifacts—a common pitfall in high-affinity inhibitor screening—the incubation time must be strictly limited to 4 hours. This ensures the conversion of [3H] -E1S remains within the linear range (<15% total substrate conversion).

  • Extraction & Quantification : Extract the product ( [3H] -estrone) using 1 mL of toluene. The unconverted [3H] -E1S remains in the aqueous phase. Quantify the organic phase radioactivity via liquid scintillation counting and calculate the IC₅₀ using non-linear regression.

Protocol B: Hypoxia-Induced CA-IX Target Engagement Assay

Because CA-IX is a transmembrane protein with an extracellular active site, inhibitors do not strictly need to penetrate the cell to inhibit it. However, to prove target engagement under physiological tumor conditions, we must induce CA-IX expression rather than relying on basal levels.

  • Hypoxia Induction : Culture MDA-MB-231 cells in standard media supplemented with 100 µM CoCl2​ for 48 hours to stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1 α ) and force CA-IX overexpression.

  • Compound Administration : Introduce 2-HPMBS or Acetazolamide at concentrations ranging from 1 nM to 1 µM.

  • Metabolic Flux Analysis : Measure the Extracellular Acidification Rate (ECAR) using a Seahorse XF Analyzer. A decrease in ECAR indicates successful inhibition of CA-IX-mediated proton extrusion.

    • Self-Validating Step: Run a parallel normoxic control (no CoCl2​ ). If ECAR suppression is observed in the normoxic control, the compound is exhibiting off-target cytotoxicity or inhibiting basal glycolysis, not specifically inhibiting CA-IX.

Workflow Step1 Phase 1: Cell-Free Enzyme Kinetics & IC50 Step2 Phase 2: Intact Cell Membrane Permeability Step1->Step2 Step3 Phase 3: Hypoxia CA-IX Specificity Step2->Step3 Step4 Phase 4: In Vivo Xenograft Efficacy Step3->Step4

Four-phase high-throughput screening and validation workflow for sulfamate derivatives.

Conclusion

The therapeutic validation of 2-hydroxyphenyl-N-(4-methylbenzyl)sulfamate requires a transition from simple enzymatic assays to complex, microenvironment-aware cellular models. By leveraging the self-validating protocols outlined above, researchers can accurately quantify the dual STS/CA-IX inhibitory profile of 2-HPMBS. Its superior membrane permeability and ability to target both hormone-driven proliferation and hypoxia-driven survival make it a compelling scaffold for next-generation oncology therapeutics.

References

  • Title : Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health | Source : Journal of Medicinal Chemistry | URL :[Link]

  • Title: Design and Synthesis of carbon-11-labeled Dual Aromatase-Steroid Sulfatase Inhibitors as New Potential PET Agents for Imaging of Aromatase and Steroid Sulfatase Expression in Breast Cancer | Source: PubMed / National Institutes of Health | URL
  • Title: Sulfocoumarins (1,2-Benzoxathiine-2,2-dioxides)
  • Title: Tetrahydroisoquinolinone-based Steroidomimetic and Chimeric Microtubule Disruptors | Source: PubMed Central / National Institutes of Health | URL

Sources

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